Benazepril Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-FKLPMGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045922 | |
| Record name | Benazepril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86541-74-4, 866541-74-4 | |
| Record name | Benazepril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
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| Record name | Benazepril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benazepril Hydrochloride in Renal Disease: A Technical Guide to the Core Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Benazepril hydrochloride, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor benazeprilat, is a cornerstone in the management of renal disease.[1][2] Its therapeutic efficacy extends beyond simple blood pressure control, encompassing a complex interplay of renal hemodynamic modulation and direct cellular and molecular actions that collectively slow the progression of chronic kidney disease (CKD).[3][4] This guide provides an in-depth examination of benazepril's mechanism of action in the context of renal pathophysiology, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological pathways.
Core Mechanism: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of benazepril is the targeted inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[5][6]
-
RAAS Cascade: The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE) then rapidly converts angiotensin I into the highly active octapeptide, angiotensin II (AT-II).[5][6]
-
Role of Angiotensin II: AT-II exerts powerful physiological effects, including systemic vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex.[7][8] Aldosterone promotes sodium and water retention by the kidneys. In renal disease, chronic activation of this system leads to glomerular hypertension, proteinuria, inflammation, and fibrosis.[3][5]
-
Benazepril's Point of Intervention: Benazepril is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[5][7] This inhibition leads to a cascade of beneficial renal effects:
Caption: RAAS pathway showing inhibition of ACE by benazeprilat.
Renal Hemodynamic Effects
Benazepril's primary renoprotective effect is mediated by the favorable alteration of intra-renal hemodynamics. In a diseased state, AT-II preferentially constricts the efferent arteriole (the vessel exiting the glomerulus), which elevates intraglomerular capillary pressure.[3] This hypertension within the glomerulus drives proteins across the filtration barrier, leading to proteinuria, a key predictor of CKD progression.[3]
By reducing AT-II levels, benazepril induces vasodilation of the efferent arteriole.[9] This action specifically lowers the hydraulic pressure within the glomerulus and reduces the filtration fraction, thereby decreasing the rate of protein filtration.[9] Studies show benazepril significantly increases effective renal plasma flow while maintaining a stable glomerular filtration rate (GFR), indicating a more efficient and less damaging filtration process.[9][10]
Caption: Benazepril's effect on glomerular arteriole tone and pressure.
Cellular and Molecular Mechanisms
Beyond hemodynamics, benazepril exerts direct anti-fibrotic and anti-inflammatory effects at the cellular level.
-
Anti-Fibrotic Action: AT-II is a potent pro-fibrotic agent, stimulating the production of growth factors like Transforming Growth Factor-β1 (TGF-β1).[11][12] TGF-β1 is a central mediator in the pathogenesis of renal fibrosis, promoting the accumulation of extracellular matrix.[11] Experimental studies have demonstrated that benazepril treatment significantly decreases the expression of TGF-β1 and downstream targets such as tissue inhibitor of metalloproteinases (TIMP-1), integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[11][13][14][15] This action directly mitigates the processes of glomerulosclerosis and tubulointerstitial fibrosis.
-
Anti-Inflammatory Action: Benazepril has been shown to suppress inflammatory pathways, in part by down-regulating the NF-κB signaling pathway, which controls the expression of various pro-inflammatory cytokines and adhesion molecules.[14]
-
ANGPTL-4 Modulation: In models of diabetic nephropathy, benazepril was found to decrease the expression of angiopoietin-like 4 (ANGPTL-4), a protein whose expression is highly correlated with the severity of proteinuria.[16][17]
Caption: Benazepril's modulation of the pro-fibrotic TGF-β1 pathway.
Quantitative Data from Key Clinical and Preclinical Studies
The clinical efficacy of benazepril in renal disease is supported by robust quantitative data.
Table 1: Key Human Clinical Trial Data
| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |
|---|---|---|---|---|
| Hou et al. (2006) | Non-diabetic, advanced CKD (SCr 3.1-5.0 mg/dL) | Benazepril (20 mg/day) vs. Placebo | Primary Endpoint (Doubling of SCr, ESRD, or death): 43% risk reduction with benazepril. Proteinuria: 52% reduction vs. placebo. Rate of Renal Function Decline: 23% reduction vs. placebo. | [18][19] |
| ACCOMPLISH Trial | Hypertensive patients at high cardiovascular risk | Benazepril/Amlodipine vs. Benazepril/Hydrochlorothiazide | Decline in eGFR: Smaller decline in the benazepril/amlodipine group (-0.88 vs -4.22 mL/min/1.73 m²). |[20] |
Table 2: Key Veterinary Clinical Trial Data
| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |
|---|
| BENRIC Trial | Cats with naturally-occurring Chronic Kidney Disease | Benazepril (0.5-1.0 mg/kg/day) vs. Placebo | Proteinuria (UPC Ratio): Significant reduction with benazepril (P=.005). Survival (in cats with initial UPC >1): Longer survival times (401 days vs. 126 days for placebo). |[21][22] |
Table 3: Hemodynamic Effects in Hypertensive Patients
| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |
|---|
| Valvo et al. (1989) | Essential hypertensive patients | Benazepril (10 mg, once or twice daily) | Renal Vascular Resistance: -35% Effective Renal Plasma Flow: Increased Glomerular Filtration Rate: Stable Filtration Fraction: Decreased |[9] |
Experimental Protocols
Detailed methodologies from seminal studies provide a framework for understanding the evidence supporting benazepril's mechanism of action.
Protocol: Human Study in Advanced CKD (Hou et al., 2006)
-
Title: Efficacy and Safety of Benazepril for Advanced Chronic Renal Insufficiency.[18]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[18]
-
Model/Population: 224 non-diabetic human patients with advanced CKD, defined by serum creatinine (SCr) levels of 3.1 to 5.0 mg/dL and persistent proteinuria.[18]
-
Methodology:
-
Treatment Group: Received benazepril 20 mg per day, in addition to conventional antihypertensive therapy to achieve blood pressure targets.[18]
-
Control Group: Received a matching placebo in addition to conventional antihypertensive therapy.[18]
-
Duration: Patients were followed for a mean of 3.4 years.[18]
-
Primary Endpoint Measurement: A composite of the time to the first event of a doubling of the baseline serum creatinine level, the onset of end-stage renal disease (ESRD), or death.[18]
-
Secondary Endpoint Measurement: Analysis of the change in proteinuria levels and the rate of decline in renal function over the study period.[18]
-
Caption: Workflow of the Hou et al. (2006) clinical trial.
Protocol: Preclinical Study in Renal Fibrosis (Aoyama et al., 2002)
-
Title: Combination therapy with benazepril and oral adsorbent ameliorates progressive renal fibrosis in uremic rats.[13][23]
-
Study Design: Controlled animal study.[13]
-
Model/Population: 5/6-nephrectomized uremic rats, a standard model for inducing progressive renal failure.[13]
-
Methodology:
-
Groups: Uremic rats were divided into three groups: (1) Untreated control (CRF), (2) Benazepril-treated (CRF+B), and (3) Combination therapy with benazepril and an oral adsorbent, AST-120 (CRF+BK).[13]
-
Duration: Treatment was administered for 14 weeks.[13]
-
Endpoint Measurement: Renal function was assessed via serum and urinary markers. Pathological changes were quantified by measuring the interstitial fibrosis area and glomerular sclerosis index. Molecular analysis involved measuring the expression of pro-fibrotic markers TGF-β1 and TIMP-1 in renal tissue.[13]
-
Conclusion
The mechanism of action of this compound in renal disease is multifaceted, combining powerful hemodynamic and cellular-level effects. Its core function is the inhibition of ACE within the RAAS, which alleviates glomerular hypertension and reduces proteinuria—a critical factor in slowing disease progression. Furthermore, its direct anti-fibrotic and anti-inflammatory properties, mediated by the downregulation of pathways involving TGF-β1 and NF-κB, contribute significantly to its renoprotective profile. The robust body of evidence from both human and animal studies confirms its role as a vital therapeutic agent for preserving kidney function in patients with chronic renal disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benazepril: Nephropathy (Non-diabetic) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of benazepril: current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 6. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of salt balance on the renal and hemodynamic actions of benazepril in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection of Renal Function with ACE Inhibitors: Experience with Benazepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with benazepril and oral adsorbent ameliorates progressive renal fibrosis in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of benazepril for advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. community.the-hospitalist.org [community.the-hospitalist.org]
- 20. Benazepril plus amlodipine for hypertension is linked with better renal outcomes – The Doctor's Channel [thedoctorschannel.com]
- 21. Tolerability and efficacy of benazepril in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Benazepril in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]
- 23. karger.com [karger.com]
Whitepaper: The Bioactivation of Benazepril Hydrochloride to Benazeprilat
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth technical examination of the metabolic conversion of the prodrug benazepril hydrochloride into its pharmacologically active metabolite, benazeprilat.
Introduction
This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] As a prodrug, benazepril itself has limited pharmacological activity and requires metabolic conversion to its active form, benazeprilat, to exert its therapeutic effects.[1][2][3][4][5][6] This bioactivation is a critical step in its mechanism of action. Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that plays a key role in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3][4]
This technical guide provides a comprehensive overview of the activation of benazepril, detailing the chemical transformation, pharmacokinetic profile, and the experimental methodologies used to study this process.
The Chemical and Metabolic Pathway
The conversion of benazepril to benazeprilat is a hydrolytic reaction. Benazepril is an ethyl ester derivative of benazeprilat.[1] This esterification enhances the molecule's lipophilicity, facilitating its absorption after oral administration. The activation occurs primarily in the liver, where esterase enzymes cleave the ester group.[1][2][3][4][5][7] This process exposes the carboxyl group, which is essential for binding to and inhibiting the angiotensin-converting enzyme.
Following oral administration, benazepril is absorbed and rapidly converted to benazeprilat.[5] The active metabolite, benazeprilat, then enters systemic circulation to inhibit ACE, which is predominantly found in the endothelial cells of the lungs and kidneys.[2] The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby producing the desired antihypertensive effect.[2][3]
Caption: Metabolic activation pathway of benazepril.
Quantitative Data Summary
The pharmacokinetic profiles of benazepril and its active metabolite benazeprilat have been well-characterized. The following tables summarize key quantitative parameters.
Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat
| Parameter | Benazepril (Prodrug) | Benazeprilat (Active Metabolite) | Reference(s) |
| Time to Peak Plasma (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting), 2 - 4 hours (with food) | [7][8][9] |
| Bioavailability (Oral) | At least 37% (as benazeprilat) | - | [4] |
| Effective Half-life (t½) | ~2.7 hours | 10 - 11 hours (accumulation half-life) | [4][7] |
| Terminal Elimination Half-life (t½) | - | ~17.3 - 22.3 hours | [4][9] |
| Plasma Protein Binding | ~96.7% | ~95.3% | [4][7] |
| Primary Site of Metabolism | Liver | - | [1][4][5][7] |
| Primary Route of Elimination | - | Renal and Biliary Excretion | [4][7] |
Table 2: Pharmacodynamic Data - ACE Inhibition
| Parameter | Value | Reference(s) |
| Plasma ACE Inhibition (≥10 mg dose) | ≥80-90% for at least 24 hours | [8] |
| Peak ACE Suppression (20 mg dose) | ~96.7% at 1 hour post-dose | [10] |
| Duration of Significant Inhibition | Complete inhibition from 1.5 to 6 hours post-dose | [9] |
| Inhibition at 48 hours | ~42% | [9] |
Experimental Protocols
Protocol for In Vitro Hydrolysis of Benazepril to Benazeprilat
This protocol describes a method to simulate the metabolic conversion of benazepril using chemical hydrolysis and quantify the product using High-Performance Liquid Chromatography (HPLC).[11]
-
Objective: To monitor the rate of benazepril hydrolysis to benazeprilat under alkaline conditions.
-
Materials:
-
This compound reference standard
-
Benazeprilat reference standard
-
Moexipril (or other suitable internal standard)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 4.5, HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Equipment:
-
HPLC system with a UV detector (set to 242 nm)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
-
Methodology:
-
Standard Preparation: Prepare stock solutions of benazepril, benazeprilat, and the internal standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stocks.
-
Reaction Initiation: Dissolve a known quantity of benazepril HCl in a volumetric flask with 0.1 N NaOH to initiate hydrolysis at room temperature.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 N HCl) and add the internal standard. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis: Quantify the concentrations of benazepril and benazeprilat at each time point by comparing their peak area ratios to the internal standard against the calibration curves. Plot the concentration of benazepril versus time to determine the reaction kinetics (e.g., pseudo-first-order).[11]
-
Caption: Experimental workflow for in vitro hydrolysis of benazepril.
Protocol for In Vitro ACE Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of benazeprilat on ACE using a synthetic substrate.[12][13]
-
Objective: To measure the IC50 value of benazeprilat for angiotensin-converting enzyme.
-
Materials:
-
Benazeprilat reference standard
-
Angiotensin-Converting Enzyme (ACE), typically from rabbit lung
-
ACE substrate, e.g., Hippuryl-Histidyl-Leucine (HHL)
-
Assay buffer (e.g., Tris-HCl or borate buffer with NaCl and ZnCl2)
-
Stopping reagent (e.g., 1N HCl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
-
Equipment:
-
Microplate reader or UV-Vis Spectrophotometer
-
Incubator or water bath (37°C)
-
Centrifuge
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of benazeprilat in the assay buffer. Prepare solutions of ACE and the HHL substrate.
-
Assay Setup: In a microplate or microcentrifuge tubes, set up the following reactions:
-
Blank: Buffer only.
-
Control (100% Activity): ACE enzyme + Buffer (in place of inhibitor).
-
Inhibitor Wells: ACE enzyme + corresponding benazeprilat dilution.
-
-
Pre-incubation: Add the ACE enzyme to the control and inhibitor wells. Add the corresponding benazeprilat dilutions to the inhibitor wells. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to all wells (except the blank). Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 1N HCl to all wells.
-
Product Extraction & Measurement:
-
The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture by adding ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer (containing HA) to a new plate or cuvette.
-
Evaporate the ethyl acetate and reconstitute the HA in a suitable solvent or buffer.
-
Measure the absorbance of the hippuric acid at ~228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each benazeprilat concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the benazeprilat concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) from the resulting dose-response curve.
-
-
References
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 3. SMPDB [smpdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetics and pharmacodynamics of this compound in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
In Vitro Enzymatic Conversion of Benazepril to Benazeprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic conversion of the prodrug benazepril to its active metabolite, benazeprilat. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its therapeutic activity is dependent on its bioactivation to benazeprilat via hydrolysis of the ester group, a reaction primarily catalyzed by carboxylesterases in the liver.[1][2][3][4] This document details the enzymatic kinetics, experimental protocols for in vitro analysis, and the signaling pathway involved in its mechanism of action.
Enzymatic Conversion and Kinetics
The conversion of benazepril to benazeprilat is a hydrolysis reaction mediated by esterase enzymes. In humans, the predominant enzyme responsible for this bioactivation is carboxylesterase 1 (CES1), which is highly expressed in the liver.[5] The reaction follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]
Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of ACE Inhibitor Prodrugs by Recombinant Human Carboxylesterase 1 (CES1)
| ACE Inhibitor Prodrug | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |
| Ramipril | 148 | 157 | 1.061 |
| Trandolapril | 186 | 67 | 0.360 |
Source: Adapted from Thomsen et al. (2013). It is important to note that these values are for ramipril and trandolapril and serve as surrogates to illustrate the expected kinetic behavior of benazepril.
Experimental Protocols
In Vitro Hydrolysis of Benazepril using Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of benazepril conversion to benazeprilat using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CES1.
Materials:
-
Benazepril hydrochloride
-
Human liver microsomes (pooled from multiple donors)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess the involvement of CYP450 enzymes, though not expected for this reaction)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of benazepril in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in ice-cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the benazepril solution in phosphate buffer at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the diluted human liver microsomes to the pre-warmed benazepril solution.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the concentrations of benazepril and benazeprilat in the supernatant using a validated HPLC or LC-MS/MS method.
-
Controls:
-
No-Enzyme Control: Incubate benazepril in the buffer without microsomes to assess non-enzymatic degradation.
-
Heat-Inactivated Microsomes: Incubate benazepril with microsomes that have been heat-inactivated (e.g., at 95°C for 10 minutes) to confirm that the conversion is enzymatic.
-
Zero-Time Point: Terminate the reaction immediately after adding the microsomes to determine the initial concentrations.
Determination of Michaelis-Menten Kinetic Parameters using Recombinant Human CES1
This protocol is designed to determine the Km and Vmax for the hydrolysis of benazepril using a purified, recombinant human CES1 enzyme.
Procedure:
-
Follow the general incubation and sample preparation procedure described above, with the following modifications:
-
Use recombinant human CES1 instead of human liver microsomes. The final enzyme concentration should be optimized based on the manufacturer's specifications and preliminary experiments.
-
Vary the initial concentration of benazepril over a wide range that brackets the expected Km (e.g., 0.1 to 10 times the estimated Km).
-
Measure the initial velocity of benazeprilat formation at each substrate concentration. This is typically done at early time points where the product formation is linear.
-
-
Data Analysis:
-
Plot the initial velocity of benazeprilat formation against the benazepril concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Visualization of Pathways and Workflows
Caption: Enzymatic conversion of benazepril to benazeprilat by CES1.
Caption: In vitro benazepril metabolism experimental workflow.
Signaling Pathway of Benazeprilat Action
Benazeprilat, the active form of benazepril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.
Caption: Inhibition of the RAAS pathway by benazeprilat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacogenomics of Benazepril Hydrochloride Response in Hypertension: An In-depth Technical Guide
Affiliation: Google Research
Abstract
Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. However, inter-individual variability in blood pressure response to benazepril is a significant clinical challenge. This variability is, in part, attributable to genetic polymorphisms in key genes involved in the drug's mechanism of action and metabolism. This technical guide provides a comprehensive overview of the pharmacogenomics of benazepril, focusing on genetic variations within the renin-angiotensin-aldosterone system (RAAS) and drug metabolism pathways. We present a synthesis of current research, including detailed experimental protocols for genotyping and phenotyping, quantitative data on the impact of specific polymorphisms on drug efficacy, and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working to advance personalized medicine in hypertension treatment.
Introduction
Hypertension is a major global health issue, and while numerous antihypertensive agents are available, achieving optimal blood pressure control remains a challenge. Benazepril is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits ACE, a key enzyme in the RAAS.[1] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[2] The efficacy of benazepril can be influenced by genetic factors that alter the activity of the RAAS or the metabolic activation of the drug. Understanding these genetic influences is crucial for developing personalized therapeutic strategies to maximize efficacy and minimize adverse effects.
Pharmacodynamics: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a central role in blood pressure regulation. Genetic variations in the components of this pathway can significantly impact an individual's baseline blood pressure and their response to ACE inhibitors like benazepril.
Angiotensin-Converting Enzyme (ACE) Insertion/Deletion (I/D) Polymorphism
The ACE gene contains a 287-base pair insertion/deletion polymorphism (rs4646994) in intron 16, leading to three genotypes: II, ID, and DD. The D allele is associated with higher circulating and tissue ACE levels. While some studies have suggested a link between the DD genotype and a better response to ACE inhibitors in general, research specifically on benazepril has not consistently shown a significant association between the ACE I/D polymorphism and blood pressure response.[1][3] One study in Chinese hypertensive patients found no association between the ACE I/D polymorphism and the blood pressure response to benazepril.[3]
Angiotensinogen (AGT) M235T Polymorphism
The AGT gene encodes angiotensinogen, the precursor to angiotensin I. The M235T polymorphism (rs699) is a missense mutation that has been associated with varying plasma angiotensinogen levels. Some studies have indicated that this polymorphism may influence the antihypertensive effect of benazepril, particularly in certain patient populations. For instance, in a study of elderly Chinese hypertensive patients (≥60 years old), individuals with the MM genotype showed a significantly greater reduction in diastolic blood pressure (DBP) compared to those with the MT or TT genotypes.[4]
Angiotensin II Type 1 Receptor (AGTR1) A1166C Polymorphism
The AGTR1 gene encodes the receptor for angiotensin II. The A1166C polymorphism (rs5186) is located in the 3' untranslated region of the gene. The C allele has been linked to enhanced signal transduction upon angiotensin II binding. A study using a family-based association test found that the C allele was significantly associated with a greater decrease in both systolic and diastolic blood pressure after treatment with benazepril.[5]
Angiotensin-Converting Enzyme 2 (ACE2) Polymorphisms
ACE2 is a homolog of ACE that counter-regulates the RAAS by converting angiotensin II to the vasodilator angiotensin-(1-7). The rs2106809 polymorphism in the ACE2 gene has been investigated for its role in benazepril response. In a study of Chinese hypertensive patients, the T allele was associated with a greater reduction in systolic blood pressure and pulse pressure in women, and pulse pressure in men, in response to benazepril.[6]
Pharmacokinetics: Benazepril Metabolism
Benazepril is a prodrug that requires metabolic activation to its active form, benazeprilat. This conversion is primarily carried out by the enzyme carboxylesterase 1 (CES1).
Carboxylesterase 1 (CES1) and Genetic Variants
The CES1 gene is highly polymorphic, and genetic variations can lead to altered enzyme activity. Although specific studies on the impact of CES1 variants on benazepril response are limited, it is plausible that polymorphisms affecting CES1 function could influence the conversion of benazepril to benazeprilat, thereby altering its therapeutic effect. Further research is needed to elucidate the role of CES1 pharmacogenomics in benazepril therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the pharmacogenomics of benazepril response.
Table 1: Influence of AGT M235T Polymorphism on Diastolic Blood Pressure (DBP) Response to Benazepril in Elderly Patients (≥60 years)
| Genotype | Number of Patients | Mean DBP Reduction (mmHg) ± SD | P-value |
| MM | - | 14.8 ± 4.8 | 0.034 |
| MT | - | 7.9 ± 7.7 | |
| TT | - | 9.8 ± 6.4 | |
| Data from a study in elderly Chinese hypertensive patients.[4] |
Table 2: Association of AGTR1 A1166C Polymorphism with Blood Pressure Response to Benazepril
| Allele | Association with BP Response | Z-score | P-value |
| C | Decreased Systolic BP | 2.549 | 0.011 |
| C | Decreased Diastolic BP | 2.320 | 0.020 |
| Data from a family-based association test study.[5] |
Table 3: Association of ACE2 rs2106809 T Allele with Blood Pressure Reduction per Allele with Benazepril
| Population | Blood Pressure Parameter | Reduction per T Allele (mmHg) |
| Women | Systolic Blood Pressure | 1.4 |
| Women | Pulse Pressure | 1.3 |
| Men | Pulse Pressure | 0.9 |
| Data from a study in Chinese hypertensive patients.[6] |
Experimental Protocols
Phenotyping: Blood Pressure Measurement
Accurate and standardized blood pressure measurement is critical for pharmacogenomic studies of antihypertensive drugs.
Protocol: Standardized Office Blood Pressure Measurement
-
Patient Preparation:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.
-
The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement.
-
The patient's back should be supported, and their feet should be flat on the floor.
-
The arm should be supported at heart level.
-
-
Cuff Size and Placement:
-
Use a validated automated oscillometric device.
-
Select the appropriate cuff size based on the patient's arm circumference. The bladder of the cuff should encircle at least 80% of the arm.
-
Place the cuff on the bare upper arm.
-
-
Measurement Procedure:
-
Take at least three separate readings, with 1-2 minutes between each reading.
-
The blood pressure for the visit is the average of the last two readings.
-
-
Data Recording:
-
Record the systolic and diastolic blood pressure for each reading.
-
Note the arm used and the cuff size.
-
This protocol is based on recommendations from the ACCOMPLISH trial.[7]
Genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
PCR-RFLP is a common method for genotyping single nucleotide polymorphisms.
Protocol: Genotyping of AGT M235T (rs699)
-
DNA Extraction: Extract genomic DNA from whole blood using a standard commercial kit.
-
PCR Amplification:
-
Primers:
-
PCR Reaction Mix (50 µL):
-
Genomic DNA (100 ng)
-
Forward Primer (10 pmol)
-
Reverse Primer (10 pmol)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase (1.25 U)
-
10x PCR Buffer
-
MgCl₂ (1.5 mM)
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Restriction Digestion:
-
Digest the 98 bp PCR product with the restriction enzyme Tth111I. The T allele creates a recognition site for this enzyme.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on a 3% agarose gel.
-
Genotype Interpretation:
-
MM Genotype: One band at 98 bp.
-
MT Genotype: Three bands at 98 bp, 85 bp, and 13 bp.
-
TT Genotype: Two bands at 85 bp and 13 bp.
-
-
Protocol: Genotyping of AGTR1 A1166C (rs5186)
-
DNA Extraction: As described above.
-
PCR Amplification:
-
Restriction Digestion:
-
Digest the 359 bp PCR product with the restriction enzyme DdeI. The C allele abolishes a DdeI restriction site.
-
-
Gel Electrophoresis:
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and processes involved in benazepril's pharmacogenomics.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for benazeprilat.
Caption: Metabolic activation of benazepril to its active form, benazeprilat, by CES1.
Caption: A generalized workflow for genotyping using the PCR-RFLP method.
Conclusion and Future Directions
The pharmacogenomics of benazepril response is a rapidly evolving field with the potential to significantly impact the clinical management of hypertension. Genetic polymorphisms in the RAAS pathway, particularly in AGT, AGTR1, and ACE2, have shown promise as predictive biomarkers for benazepril efficacy. Furthermore, the role of CES1 in the metabolic activation of benazepril highlights another area for pharmacogenomic investigation.
Future research should focus on larger, well-designed clinical trials to validate these genetic associations in diverse populations. The development of multiplex genotyping panels that can simultaneously assess multiple relevant polymorphisms will be crucial for clinical implementation. Integrating pharmacogenomic data with other clinical and environmental factors will ultimately enable a more precise and personalized approach to hypertension therapy with benazepril, leading to improved blood pressure control and better patient outcomes.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Associations of baseline blood pressure levels and efficacy of Benazepril treatment with interaction of alpha-adducin and ACE gene polymorphisms in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The AGT genotype affects the antihypertensive effects of benazepril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of angiotensin II type I receptor A1166C polymorphism on benazepril action in hypertensive patients: a family-based association test study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Correlation of angiotensin-converting enzyme 2 gene polymorphism with antihypertensive effects of benazepril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine+Benazepril is Superior to Hydrochlorothiazide+Benazepril Irrespective of Baseline Pulse Pressure: Subanalysis of the ACCOMPLISH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between the M235T polymorphism of the AGT gene and cytokines in patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of Angiotensin II Type 1 Receptor (A1166C) Gene Polymorphism and Its Increased Expression in Essential Hypertension: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Discovery of Novel Benazepril Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the core processes involved in the early-stage discovery of novel benazepril analogs. Benazepril is a prodrug angiotensin-converting enzyme (ACE) inhibitor, hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The development of novel analogs aims to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce side effects associated with existing ACE inhibitors. This guide details the critical signaling pathways, experimental workflows, and detailed protocols essential for identifying and validating promising new chemical entities in this class.
Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril and its analogs exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.[3][5]
By inhibiting ACE, benazepril analogs decrease the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[3][5] This action results in a decrease in total peripheral resistance and a reduction in blood pressure.[1] ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][5] Inhibition of ACE increases bradykinin levels, which may further contribute to the therapeutic effects of benazepril analogs.[5]
Drug Discovery and Development Workflow
The early-stage discovery of novel benazepril analogs follows a structured, multi-phase workflow. This process begins with computational design and chemical synthesis, followed by rigorous in vitro and in vivo screening to identify lead candidates with optimal pharmacological properties.
Synthesis of Novel Benazepril Analogs
The synthesis of benazepril analogs often involves modifying the core benzazepine ring, the amino acid side chain, or the ester group to modulate activity and pharmacokinetic properties. A key synthetic strategy is the asymmetric aza-Michael addition, which allows for the stereoselective preparation of key intermediates.[6][7]
General Synthetic Protocol: A common approach involves the condensation of a substituted amino benzazepinone intermediate with a chiral α-keto ester derivative.[8] The reaction conditions, including the choice of solvent and base, are critical for achieving high diastereoselectivity.[6][9] Subsequent esterification and salt formation yield the final benazepril analog hydrochloride salt.[10]
In Vitro Evaluation: ACE Inhibition Assays
The primary in vitro screen for benazepril analogs is the ACE inhibition assay, which quantifies the compound's ability to inhibit the enzyme's activity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay. Several methods exist, often employing a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by ACE.[11][12]
Table 1: In Vitro ACE Inhibitory Activity of Novel Benazepril Analogs
| Compound | IC50 (nM) |
| Benazeprilat (Reference) | 1.7 |
| Analog BZ-01 | 0.9 |
| Analog BZ-02 | 2.5 |
| Analog BZ-03 | 1.2 |
| Analog BZ-04 | 15.8 |
Data are hypothetical and for illustrative purposes.
Detailed Experimental Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).[11][12]
-
Reagent Preparation:
-
ACE Enzyme Solution: Prepare a solution of rabbit lung ACE at a concentration of 100 mU/mL in a potassium phosphate buffer.
-
Substrate Solution: Dissolve HHL in the same phosphate buffer containing sodium chloride to a final concentration of 0.3%.[13]
-
Inhibitor Solutions: Prepare serial dilutions of the novel benazepril analogs and the reference compound (benazeprilat) in the buffer.
-
Termination Reagent: Prepare a 3% (w/v) solution of trichloro-triazine (TT) dioxane.[13]
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 45 minutes.[13]
-
Stop the reaction by adding 360 µL of the TT dioxane termination reagent.[13]
-
-
Quantification:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.[13]
-
Measure the absorbance of the hippuric acid released in the supernatant at a specific wavelength (e.g., 382 nm) using a spectrophotometer.[13]
-
Calculate the percentage of ACE inhibition for each analog concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation: Antihypertensive Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to assess their antihypertensive efficacy and pharmacokinetic properties. The Spontaneously Hypertensive Rat (SHR) is a widely used and validated animal model for these studies.[14]
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats
| Treatment Group (10 mg/kg, oral) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Duration of Action (hours) |
| Vehicle Control | 2 ± 1.5 | - |
| Benazepril (Reference) | 35 ± 4.2 | > 24 |
| Analog BZ-01 | 42 ± 5.1 | > 24 |
| Analog BZ-03 | 38 ± 4.5 | ~ 18 |
Data are hypothetical and for illustrative purposes.
Detailed Experimental Protocol: Efficacy Study in SHR Model
This protocol outlines a typical procedure for evaluating the effect of novel benazepril analogs on blood pressure in conscious, unrestrained Spontaneously Hypertensive Rats.
-
Animal Model:
-
Use male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimate the animals to the experimental procedures for at least one week prior to the study.
-
-
Surgical Implantation (Telemetry):
-
For continuous blood pressure monitoring, surgically implant radiotelemetry transmitters. Anesthetize the rats and place the transmitter's catheter into the descending aorta. The transmitter body is secured in the abdominal cavity.
-
Allow a post-surgical recovery period of at least 7-10 days.
-
-
Dosing and Administration:
-
Randomly assign rats to treatment groups: Vehicle Control, Benazepril (reference compound), and Novel Analogs (e.g., BZ-01, BZ-03).
-
Prepare drug suspensions or solutions in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of the assigned treatment (e.g., 10 mg/kg) via gavage.
-
-
Data Collection and Analysis:
-
Record baseline blood pressure (systolic, diastolic, mean arterial) and heart rate for at least 24 hours prior to dosing using the telemetry system.
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
Calculate the change in blood pressure from the pre-dose baseline for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatment groups against the vehicle control.
-
Determine key pharmacodynamic parameters, including the maximum reduction in blood pressure (nadir) and the duration of the antihypertensive effect.
-
Conclusion
The early-stage discovery of novel benazepril analogs is a systematic process that integrates rational drug design, chemical synthesis, and a hierarchical screening cascade. By employing robust in vitro ACE inhibition assays and validated in vivo models of hypertension, researchers can effectively identify and characterize next-generation antihypertensive agents. The detailed methodologies and workflows presented in this guide provide a foundational framework for drug development professionals seeking to advance new therapies in this critical area of cardiovascular medicine.
References
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 4. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 11. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 13. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 14. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for the Quantification of Benazepril and Benazeprilat in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor benazepril and its active metabolite, benazeprilat, in plasma. The described protocols are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. The method utilizes a simple protein precipitation or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in implementing this bioanalytical assay.
Introduction
Benazepril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, benazeprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Accurate and reliable quantification of both benazepril and benazeprilat in plasma is critical for evaluating the pharmacokinetic profile and therapeutic efficacy of the drug. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays in regulated environments.
Experimental Protocols
Sample Preparation
Two common methods for plasma sample preparation for the analysis of benazepril and benazeprilat are protein precipitation and solid-phase extraction (SPE).
1.1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.
-
Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., moexipril or rutaecarpine).[1][2]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.
-
1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering matrix components, which can be beneficial for achieving lower limits of quantitation.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[3]
-
Load 200 µL of the plasma sample (pre-treated with 4 µL of formic acid) onto the SPE cartridge.
-
Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.
-
Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).
-
Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.
-
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A C18 analytical column is commonly used for the separation.[1][4][5] A typical example is a Diamond C18 (150 mm × 4.6 mm, 5 µm) or a Sunfire C18 column.[2][4]
-
Mobile Phase:
-
Flow Rate: A flow rate of 0.6-0.8 mL/min is typically employed.[2][5][6]
-
Gradient: A gradient elution is often used to achieve optimal separation. An example gradient is as follows:
-
Start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step at the initial conditions.
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of benazepril and benazeprilat.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for benazepril, benazeprilat, and the internal standard should be optimized. Commonly reported m/z transitions are:
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve maximum signal intensity for the analytes.
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of benazepril and benazeprilat in plasma.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Benazepril | 6.67 - 666.67 | > 0.992 | 6.67 | [1] |
| Benazeprilat | 6.67 - 666.67 | > 0.992 | 6.67 | [1] |
| Benazepril | 1 - 2000 | Not Specified | 1 | [4] |
| Benazeprilat | 1 - 1600 | Not Specified | 1 | [4] |
| Benazepril | 0.2 - 1500 | > 0.99 | 0.2 | [5][6] |
| Benazeprilat | 0.2 - 1500 | > 0.99 | 0.2 | [5][6] |
| Benazepril | 0.5 - 100 | > 0.9980 | 0.5 | [2] |
| Benazeprilat | 5 - 200 | > 0.9980 | 5 | [2] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Benazepril | Not Specified | < 15 | < 15 | Within ±15% | [4] |
| Benazeprilat | Not Specified | < 15 | < 15 | Within ±15% | [4] |
| Benazepril | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5][6] |
| Benazeprilat | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5][6] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Benazepril | Solid-Phase Extraction | 80 - 108 | [3] |
| Benazeprilat | Solid-Phase Extraction | 80 - 108 | [3] |
Visualizations
The following diagrams illustrate the logical workflow of the bioanalytical method.
Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.
Caption: Data analysis workflow for quantitation.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of benazepril and benazeprilat in plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their laboratories. The provided workflows serve as a clear visual guide for the entire analytical process, from sample receipt to final data analysis. This method is well-suited for supporting pharmacokinetic and other drug development studies for benazepril.
References
- 1. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous determination of amlodipine, benazepril and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Benazepril Hydrochloride in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the quantitative analysis of benazepril hydrochloride in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Dissolution Testing.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2][3] Benazeprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[1][2][4] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its pharmaceutical formulations to ensure safety and efficacy.[1] This application note details validated methods for its determination.
Mechanism of Action
Benazepril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced aldosterone secretion.
Caption: Mechanism of action of benazeprilat in the Renin-Angiotensin System.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods are widely used for the quantification of this compound due to their high specificity and accuracy.[5][6]
Experimental Workflow: HPLC Analysis
References
- 1. ijrpr.com [ijrpr.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Validation of uv derivative spectrophotometric method for determination of this compound in tablets and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Microdialysis for Measuring Benazeprilat in Target Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding the concentration of benazeprilat at its site of action within specific tissues is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies for conditions like hypertension and heart failure. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid (ISF) of target tissues in living organisms. This provides a more accurate measure of the pharmacologically active drug concentration at the target site compared to whole-blood or plasma concentrations, which include protein-bound and therefore inactive drug.
These application notes provide a detailed overview and experimental protocols for the use of in vivo microdialysis to measure benazeprilat concentrations in key target tissues such as the kidney, heart, and skeletal muscle.
Principles of In Vivo Microdialysis
In vivo microdialysis is a minimally invasive sampling technique that utilizes a small, semi-permeable membrane (the microdialysis probe) implanted into the tissue of interest. The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as unbound benazeprilat, in the interstitial fluid surrounding the probe diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate, now containing the analyte of interest (the dialysate), is then analyzed using sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The following are detailed methodologies for conducting in vivo microdialysis experiments to measure benazeprilat in various target tissues. These protocols are synthesized from established in vivo microdialysis procedures for small molecules and specific studies on ACE inhibitors in tissue.
I. Animal Model and Preparation
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine). Body temperature should be maintained at 37°C using a heating pad.
-
Catheterization: For systemic drug administration and blood sampling, catheters can be implanted in the femoral artery and vein.
II. Microdialysis Probe and System Setup
-
Probe Selection: Commercially available microdialysis probes with a molecular weight cutoff (MWCO) of 10-30 kDa are suitable for benazeprilat (molecular weight: 396.4 g/mol ). The probe length should be appropriate for the target tissue.
-
Perfusion Solution: The perfusate should be a sterile, isotonic solution that mimics the composition of the interstitial fluid. A common choice is Ringer's solution or artificial cerebrospinal fluid (aCSF).
-
System Assembly: The microdialysis probe is connected via tubing to a precision syringe pump that delivers the perfusate at a constant, low flow rate (typically 0.5-2.0 µL/min). The outlet tubing leads to a fraction collector for automated sample collection.
III. Surgical Implantation of Microdialysis Probes
A. Kidney
-
Make a flank incision to expose the kidney.
-
Carefully insert the microdialysis probe into the renal cortex.
-
Secure the probe in place with tissue adhesive and suture the incision.
B. Heart (Left Ventricle)
-
Perform a thoracotomy to expose the heart.
-
Gently insert the microdialysis probe into the myocardial tissue of the left ventricle.
-
Secure the probe with a purse-string suture and close the thoracic cavity.
C. Skeletal Muscle (e.g., Gastrocnemius)
-
Make a small incision in the skin overlying the gastrocnemius muscle.
-
Carefully insert the microdialysis probe into the muscle tissue.
-
Secure the probe with sutures to the surrounding fascia.
IV. Benazepril Administration and Sample Collection
-
Drug Administration: Benazepril hydrochloride can be administered orally (e.g., by gavage) or intravenously. The dose will depend on the specific experimental design.
-
Equilibration: Following probe implantation, allow for a 60-90 minute equilibration period before drug administration to allow the tissue to recover from the insertion trauma.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials containing a small volume of an appropriate solution to prevent degradation or adsorption. Samples should be immediately frozen and stored at -80°C until analysis.
V. Analytical Methodology: LC-MS/MS for Benazeprilat Quantification
-
Sample Preparation: Thaw dialysate samples and, if necessary, perform a simple protein precipitation or solid-phase extraction to remove any potential interferences.
-
Chromatographic Separation: Use a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is typically effective.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for benazeprilat and an appropriate internal standard.
Data Presentation
The following tables provide examples of how quantitative data from in vivo microdialysis studies can be presented.
-
Representative data for a similar ACE inhibitor, enalaprilat, measured in the kidney interstitial fluid of rats via microdialysis. This provides a realistic example of the type of data that can be obtained.
-
Estimated tissue concentrations of benazeprilat. These values are estimations based on pharmacokinetic studies measuring total drug concentration in tissue homogenates and are provided for illustrative purposes. The actual unbound concentrations in the interstitial fluid as measured by microdialysis may differ.
Table 1: Representative In Vivo Microdialysis Data for Enalaprilat in Rat Kidney Interstitial Fluid [1][2]
| Time Post-Dose (min) | Unbound Enalaprilat Concentration in Kidney ISF (ng/mL) |
| 30 | 15.2 ± 2.8 |
| 60 | 45.7 ± 5.1 |
| 90 | 78.3 ± 9.2 |
| 120 | 95.1 ± 11.5 |
| 180 | 62.4 ± 7.9 |
| 240 | 35.8 ± 4.6 |
Data are presented as mean ± SEM and are adapted from studies on enalaprilat to illustrate typical results from a kidney microdialysis experiment.
Table 2: Estimated Benazeprilat Concentrations in Target Tissues of Rats Following Oral Administration of Benazepril
| Target Tissue | Estimated Peak Concentration (Cmax) in Tissue (ng/g) | Time to Peak Concentration (Tmax) (hours) |
| Kidney | 800 - 1200 | 1 - 2 |
| Heart | 150 - 250 | 1 - 2 |
| Skeletal Muscle | 50 - 100 | 1 - 2 |
These are estimated concentrations based on total tissue homogenate data and do not represent unbound interstitial fluid concentrations. Actual microdialysis results may vary.
Visualizations
Signaling Pathway
Caption: Renin-Angiotensin-Aldosterone System and the site of action for Benazeprilat.
Experimental Workflow
Caption: Workflow for in vivo microdialysis measurement of benazeprilat.
References
Application Notes and Protocols: Use of Benazepril Hydrochloride in Feline Chronic Renal Failure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benazepril hydrochloride in the study of feline chronic renal failure (CRF), also known as chronic kidney disease (CKD). The information is compiled from various preclinical and clinical studies, offering insights into experimental design, data interpretation, and the underlying mechanisms of action.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in veterinary medicine to manage chronic renal failure in cats. Its primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation of the efferent glomerular arterioles, which in turn reduces intraglomerular pressure and proteinuria.[1][2][3] These effects help to slow the progression of renal damage. This document outlines the key findings from various studies, presents quantitative data in a structured format, and provides detailed experimental protocols for researchers.
Quantitative Data Summary
The following tables summarize the key quantitative data from several studies on the efficacy of benazepril in cats with chronic renal failure.
Table 1: Effect of Benazepril on Urine Protein to Creatinine (UPC) Ratio
| Study | Benazepril Group (Mean Change) | Placebo Group (Mean Change) | p-value | Notes |
| King et al. (BENRIC Trial)[1][4][5] | Significant reduction | No significant change | < 0.05 | Effect was proportional to initial UPC, but also significant in cats with low UPC (<0.2). |
| Watanabe & Mishina, 2007[2][6] | Reduction in urinary protein concentration | Control group showed no reduction | - | Observed in all cats treated with benazepril. |
| Mizutani et al., 2006[7] | Significantly lower UPC at days 120 and 180 | Higher UPC compared to benazepril group | < 0.05 | |
| Morar et al., 2012[8] | Significant reduction | - | < 0.05 | UPC was significantly lower after four weeks of treatment. |
Table 2: Effect of Benazepril on Survival Time in Feline CRF
| Study | Benazepril Group (Mean Survival) | Placebo Group (Mean Survival) | p-value | Notes |
| King et al. (BENRIC Trial)[4][5][9] | 637 ± 480 days | 520 ± 323 days | 0.47 | No significant difference when all cats were compared. |
| King et al. (BENRIC Trial - UPC ≥ 1)[1][4][5][9] | 402 ± 202 days | 149 ± 90 days | 0.27 | Longer survival in cats with marked proteinuria, though not statistically significant in this subgroup analysis. |
Table 3: Hemodynamic and Biochemical Effects of Benazepril
| Parameter | Study | Benazepril Group (Effect) | Placebo/Control Group (Effect) | p-value |
| Systemic Blood Pressure | Watanabe & Mishina, 2007[2][6] | Corrected systemic hypertension | - | < 0.05 |
| Morar et al., 2012[8] | Significant decrease in SBP, DBP, and MAP | - | < 0.05 | |
| Serum Creatinine | Watanabe & Mishina, 2007[2][6] | Reduction | - | - |
| Mizutani et al., 2006[7] | No significant difference | No significant difference | - | |
| Plasma Angiotensin II | Watanabe & Mishina, 2007[2][6] | Significantly reduced | - | < 0.05 |
| Plasma Aldosterone | Watanabe & Mishina, 2007[2][6] | Significantly reduced | - | < 0.05 |
Experimental Protocols
This section details the methodologies from key studies to aid in the design of future research.
BENRIC (BENazepril in Renal Insufficiency in Cats) Study Group Protocol[1][4][9]
-
Study Design: A double-blind, randomized, prospective, parallel-group, placebo-controlled clinical trial.
-
Inclusion Criteria: Cats with chronic renal insufficiency of renal origin, plasma creatinine ≥ 177 µmol/L (≥ 2 mg/dL), and urine specific gravity ≤ 1.025.[1][4][9]
-
Treatment Groups:
-
Monitoring: Cats were re-examined after 7 days and then every 1-3 months.[1]
-
Primary Endpoints: Renal survival time and reduction in proteinuria (assessed by UPC ratio).
-
Diet: Most cats were fed a diet with low amounts of phosphate, protein, and sodium.[4][9]
Protocol for Experimentally Induced CRF in Cats[2][3][6]
-
Animal Model: Healthy cats (n=5) underwent a 7/8 renal ablation to induce chronic renal failure.[2][6]
-
Confirmation of CRF: Renal insufficiency and hypertension were confirmed by measuring blood urea nitrogen (BUN), serum creatinine, creatinine clearance, and telemetric recording of systemic blood pressure.[2][6]
-
Treatment Protocol: this compound was administered orally once daily at a dose of 0.9 to 2.0 mg/kg/day for 2 to 3 weeks.[2][6]
-
Washout Period: Upon discontinuation of benazepril, values were monitored to observe their return to pre-administration levels.[2][6]
-
Key Parameters Measured: Systemic blood pressure, plasma renin activity, angiotensin I and II, and aldosterone.[2]
Protocol for Spontaneously Occurring CRF in Cats[2][6]
-
Study Population: 11 cats with spontaneously occurring CRF.[2][6]
-
Treatment Groups:
-
Key Parameters Measured: Serum creatinine and urinary protein concentration.[2][6]
Signaling Pathways and Mechanisms of Action
Benazepril's renoprotective effects are primarily mediated through its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS)
In chronic renal failure, the RAAS is often activated.[2][3] Angiotensin II, a key effector of this system, causes vasoconstriction of the efferent arterioles of the glomerulus, leading to increased intraglomerular pressure and hyperfiltration, which contributes to further nephron damage and proteinuria.[8] Benazepril, an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, thereby mitigating these detrimental effects.[10]
Caption: Benazepril inhibits ACE, blocking Angiotensin II production.
Downstream Cellular Effects
Beyond its hemodynamic effects, benazepril may also influence cellular signaling pathways involved in renal fibrosis. Angiotensin II can stimulate the production of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine.[11][12][13] Studies in other species have shown that benazepril can attenuate the expression of TGF-β1 and other downstream effectors like integrin-linked kinase (ILK) and smooth muscle α-actin (α-SMA), which are involved in the excessive deposition of extracellular matrix in the glomerulus.[11][13][14]
Caption: Benazepril's potential anti-fibrotic mechanism of action.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of benazepril in cats with CRF.
Caption: A typical workflow for a feline CRF clinical trial.
Conclusion
This compound has been shown to be a well-tolerated and effective treatment for reducing proteinuria in cats with chronic renal failure.[4][5] While a significant improvement in overall survival time has not been consistently demonstrated across all studies, there is evidence to suggest a benefit in cats with more severe proteinuria.[1][4][5] The primary mechanism of action is through the inhibition of the renin-angiotensin-aldosterone system, leading to a reduction in glomerular hypertension. Further research into its anti-fibrotic effects at a cellular level is warranted. The protocols and data presented here provide a valuable resource for the design and interpretation of future studies in this area.
References
- 1. Effect of Benazepril in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]
- 2. Effects of this compound in cats with experimentally induced or spontaneously occurring chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of this compound in cats with experimentally induced or spontaneously occurring chronic renal failure. | Semantic Scholar [semanticscholar.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Tolerability and efficacy of benazepril in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound in Cats with Experimentally Induced or Spontaneously Occurring Chronic Renal Failure [jstage.jst.go.jp]
- 7. simon.deblock.free.fr [simon.deblock.free.fr]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. simon.deblock.free.fr [simon.deblock.free.fr]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection of Renal Function with ACE Inhibitors: Experience with Benazepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of benazepril on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC Method for the Simultaneous Estimation of Benazepril and Hydrochlorothiazide in Bulk and Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a diuretic, are commonly co-administered for the treatment of hypertension. The combination of these two drugs provides a synergistic effect in lowering blood pressure. To ensure the quality and efficacy of pharmaceutical formulations containing benazepril and hydrochlorothiazide, a rapid, accurate, and robust analytical method for their simultaneous estimation is crucial. This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method suitable for this purpose.
The developed UPLC method is simple, precise, and rapid, allowing for the efficient separation and quantification of benazepril and hydrochlorothiazide. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be suitable for routine quality control analysis of bulk drugs and combined dosage forms.
Experimental Protocols
This section outlines the detailed methodology for the simultaneous estimation of benazepril and hydrochlorothiazide using UPLC.
Materials and Reagents
-
Benazepril and Hydrochlorothiazide reference standards
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (UPLC grade)
-
Commercially available tablets containing Benazepril and Hydrochlorothiazide
Instrumentation
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.1% Triethylamine phosphate buffer: Methanol (25:75 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 236 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 6 minutes |
Preparation of Solutions
Mobile Phase Preparation: A 0.1% triethylamine phosphate buffer was prepared by adding 1 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. The final mobile phase was a mixture of this buffer and methanol in a 25:75 (v/v) ratio.[1]
Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of benazepril and 12.5 mg of hydrochlorothiazide reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution.
Sample Solution Preparation: Twenty tablets were weighed to determine the average weight and then crushed into a fine powder. An amount of powder equivalent to one tablet was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the active ingredients. The solution was then diluted to the mark with the mobile phase and filtered through a 0.45 µm nylon filter.
Method Validation Summary
The developed UPLC method was validated as per ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Benazepril | Hydrochlorothiazide | Acceptance Criteria |
| Retention Time (min) | 3.4[1] | 5.4[1] | - |
| Theoretical Plates | >2000 | >2000 | >2000 |
| Tailing Factor | <1.5 | <1.5 | <2 |
Table 2: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Benazepril | 4-20[1] | y = 201491.67x + 60532.30[1] | 0.9997[1] |
| Hydrochlorothiazide | 5-25[1] | y = 64635.86x - 74607.10[1] | 0.9994[1] |
Table 3: Accuracy (Recovery Studies)
| Analyte | Concentration Level | % Recovery | Acceptance Criteria |
| Benazepril | 50% | 99.09 - 100.69[1] | 98-102% |
| 100% | 99.09 - 100.69[1] | 98-102% | |
| 150% | 99.09 - 100.69[1] | 98-102% | |
| Hydrochlorothiazide | 50% | 98.27 - 101.88[1] | 98-102% |
| 100% | 98.27 - 101.88[1] | 98-102% | |
| 150% | 98.27 - 101.88[1] | 98-102% |
Table 4: Precision (%RSD)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) | Acceptance Criteria |
| Benazepril | <2 | <2 | %RSD < 2% |
| Hydrochlorothiazide | <2 | <2 | %RSD < 2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Benazepril | 0.08[1] | 0.24[1] |
| Hydrochlorothiazide | 0.03[1] | 0.10[1] |
Visualizations
The following diagrams illustrate the logical workflow of the UPLC method development and validation process.
Caption: Workflow for UPLC Method Development and Validation.
Caption: Protocol for Pharmaceutical Sample Preparation.
Conclusion
The described UPLC method provides a reliable and efficient means for the simultaneous determination of benazepril and hydrochlorothiazide in bulk and pharmaceutical dosage forms. The method is rapid, with a total run time of under 6 minutes, making it suitable for high-throughput analysis. The validation results confirm that the method is linear, accurate, precise, and sensitive. This stability-indicating method can be effectively implemented in quality control laboratories for routine analysis.
References
Troubleshooting & Optimization
Troubleshooting Benazepril Hydrochloride Solubility for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with benazepril hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For aqueous-based in vitro assays, it is sparingly soluble in aqueous buffers alone.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.[1]
Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining solubility, typically well below 0.5% to avoid solvent-induced cellular toxicity.
-
Use a two-step dilution: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute this solution with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1]
-
Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound.[2] However, be mindful of the temperature stability of other components in your assay medium.
-
Use sonication: Briefly sonicating the solution can aid in dissolving small particles that may have precipitated.[2][3]
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[2] However, aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.[1] Studies have shown that this compound is stable in a pH 7.4 phosphate-buffered solution at 37°C but is susceptible to degradation in acidic conditions.[4]
Q4: Can I dissolve this compound directly in water?
A4: While this compound is soluble in water, its solubility is limited.[5][6] For in vitro assays requiring specific concentrations, dissolving it directly in water may not be feasible or reliable, and can lead to precipitation. Preparing a stock solution in a suitable organic solvent is the recommended approach to ensure accurate and reproducible concentrations.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, ~34 mg/mL, 92 mg/mL | [1][7][8] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | 10 mg/mL, Sparingly soluble | [1][3] |
| Methanol | Soluble | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Note: Solubility can vary between different sources and batches of the compound. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium or aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to prevent solvent toxicity to cells.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of benazepril. Benazepril is a prodrug that is metabolized to its active form, benazeprilat, which then inhibits ACE.[9][10][11] By inhibiting ACE, benazepril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced aldosterone secretion.[10][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Benazepril HCl | CAS:86541-74-4 | Angiotensin-converting enzyme (ACE) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. This compound | 86541-74-4 [amp.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Benazepril Hydrochloride Dosage in Canine Renal Failure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril hydrochloride in canine renal failure models.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental studies.
Q1: We are observing significant hypotension and lethargy in our canine subjects after administering the initial calculated dose of benazepril. What could be the cause and how should we proceed?
A1: Hypotension is a known side effect of benazepril due to its vasodilatory action.[1] Several factors could be contributing to this observation:
-
Initial Dose Too High: The standard therapeutic dose for canines is typically between 0.25 to 0.5 mg/kg once daily.[2] However, in a research setting with induced renal failure, individual responses can vary.
-
Dehydration or Hypovolemia: Dogs with renal failure may be predisposed to dehydration. Benazepril can exacerbate hypotension in volume-depleted animals.[1]
-
Concomitant Medications: Concurrent use of diuretics (e.g., furosemide) or other vasodilators can potentiate the hypotensive effects of benazepril.[1][3]
Troubleshooting Steps:
-
Assess Hydration Status: Ensure the animal is adequately hydrated before benazepril administration. Fluid therapy may be necessary to correct any deficits.
-
Dose Adjustment: Consider reducing the initial dose by 50% and gradually titrating upwards while closely monitoring blood pressure.
-
Stagger Medication: If diuretics are part of the protocol, consider administering them at a different time than benazepril to minimize synergistic hypotensive effects.
-
Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring, especially during the initial 1-2 hours post-administration when the drug's effect peaks.[4]
Q2: Our experimental data shows a paradoxical increase in serum creatinine and BUN levels after initiating benazepril treatment. Is this indicative of treatment failure or nephrotoxicity?
A2: A mild and transient increase in serum creatinine and BUN can occur following the initiation of ACE inhibitors like benazepril.[5] This is often due to a decrease in the glomerular filtration rate (GFR) as a result of reduced glomerular capillary pressure, which is part of the drug's mechanism of action to reduce proteinuria.[6]
Troubleshooting Steps:
-
Monitor Renal Parameters: Continue to monitor creatinine and BUN levels closely. In many cases, these values will stabilize or even improve over several days as the kidneys adapt.[3]
-
Evaluate Magnitude of Increase: A slight increase (e.g., up to 30% from baseline) may be acceptable. However, a significant and progressive rise warrants further investigation.
-
Rule out Dehydration: As with hypotension, ensure the animal is well-hydrated, as dehydration can independently lead to azotemia.
-
Consider Dose Reduction: If the increase in renal parameters is substantial and persistent, a temporary reduction in the benazepril dose may be necessary.
-
Assess for Nephrotoxicity: While rare, drug-induced nephrotoxicity is a possibility.[1] If a significant, unrelenting increase in renal markers is observed, consider discontinuing the drug and performing a urinalysis and kidney biopsy to investigate for tubular damage.[5]
Q3: We are not observing a significant reduction in proteinuria (measured by Urine Protein-to-Creatinine Ratio - UPC) despite administering what is considered a therapeutic dose of benazepril.
A3: Several factors can contribute to a suboptimal anti-proteinuric response:
-
Individual Variation: There can be significant individual variability in drug response.
-
Insufficient Dose: While a standard dose may be effective for many, some individuals may require a higher dose to achieve the desired effect. Studies have explored doses up to 2 mg/kg.[7][8]
-
"Aldosterone Escape": In some cases, long-term ACE inhibitor therapy can lead to a phenomenon known as "aldosterone escape," where aldosterone levels increase despite ACE inhibition, potentially counteracting the beneficial effects on proteinuria.[9]
-
Severity of Renal Disease: In advanced stages of renal failure, the response to benazepril may be diminished.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations and administration records.
-
Dose Titration: If the animal is tolerating the current dose well (no hypotension or significant azotemia), consider a gradual dose increase. Anecdotal evidence suggests that doses higher than the standard 0.5 mg/kg may lead to further reductions in UPC.[10]
-
Monitor Aldosterone Levels: If aldosterone escape is suspected, measuring serum or urinary aldosterone concentrations could provide insight.
-
Combination Therapy: In cases of refractory proteinuria, the addition of other medications, such as angiotensin II receptor blockers (ARBs), may be considered, though this should be done with extreme caution and intensive monitoring due to the risk of hyperkalemia and severe hypotension.
Q4: What are the key biomarkers to monitor for assessing the efficacy and safety of benazepril in a canine renal failure model?
A4: A comprehensive panel of biomarkers should be monitored:
| Biomarker Category | Specific Biomarkers | Rationale | Monitoring Frequency |
| Renal Function | Serum Creatinine, Blood Urea Nitrogen (BUN) | To assess glomerular filtration and overall kidney function.[7][11] | Baseline, 3-7 days after initiation or dose change, and periodically thereafter.[3] |
| Proteinuria | Urine Protein-to-Creatinine (UPC) Ratio | To quantify protein loss through the kidneys, a key indicator of renal damage and a primary target for benazepril therapy.[10] | Baseline and at regular intervals (e.g., weekly or bi-weekly) to assess treatment efficacy. |
| Hemodynamics | Systolic and Diastolic Blood Pressure | To monitor for hypotension, a primary side effect of benazepril. | Baseline, within 1-2 hours of dosing, and periodically. |
| Electrolytes | Serum Potassium | To monitor for hyperkalemia, a potential side effect of ACE inhibitors, especially with concurrent use of potassium-sparing diuretics.[1][3] | Baseline and periodically, especially if the animal shows signs of weakness or if the dose is high. |
| RAAS Activity | Plasma Renin Activity, Angiotensin II, Aldosterone | To directly assess the pharmacological effect of benazepril on the Renin-Angiotensin-Aldosterone System.[7][12][13] | Can be measured at baseline and at specific time points post-dosing to evaluate the extent of RAAS inhibition. |
Experimental Protocols
Induction of Renal Failure (7/8 Renal Ablation Model)
This surgical model is commonly used to induce chronic renal failure in canines.[7][8]
-
Anesthesia and Analgesia: Anesthetize the dog using an appropriate protocol. Provide pre- and post-operative analgesia.
-
First Surgery (Left Kidney):
-
Make a flank or midline incision to expose the left kidney.
-
Ligate two of the three major branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Alternatively, perform a surgical excision of the poles of the kidney.
-
Close the incision in layers.
-
-
Recovery Period: Allow the dog to recover for a period of 2-4 weeks.
-
Second Surgery (Right Kidney):
-
Perform a nephrectomy of the right kidney through a similar surgical approach.
-
-
Post-Operative Monitoring: Monitor the dog closely for signs of pain, infection, and uremia. Provide supportive care as needed. Renal failure typically develops and stabilizes within 4-6 weeks post-surgery.
Measurement of Glomerular Filtration Rate (GFR)
GFR is a key indicator of kidney function.[11] One common method is the plasma clearance of iohexol.[14]
-
Fasting: Fast the dog overnight.
-
Catheter Placement: Place an intravenous catheter for iohexol administration and blood sampling.
-
Baseline Blood Sample: Collect a baseline blood sample.
-
Iohexol Administration: Administer a precise dose of iohexol intravenously.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 2, 3, and 4 hours).
-
Plasma Iohexol Concentration: Measure the concentration of iohexol in the plasma samples.
-
GFR Calculation: Calculate the GFR using appropriate pharmacokinetic formulas based on the rate of iohexol clearance from the plasma.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazepril.
Caption: A typical experimental workflow for evaluating benazepril in a canine renal failure model.
References
- 1. Benazepril for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. Benazepril for Dogs: Heart and kidney health benefits [singlecare.com]
- 3. Benazepril (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. vcahospitals.com [vcahospitals.com]
- 5. kingsdale.com [kingsdale.com]
- 6. wagwalking.com [wagwalking.com]
- 7. Development of hypertension and effects of this compound in a canine remnant kidney model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. dvm360.com [dvm360.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Capturing the dynamics of systemic Renin-Angiotensin-Aldosterone System (RAAS) peptides heightens the understanding of the effect of benazepril in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/Pharmacodynamic Modeling of Renin-Angiotensin Aldosterone Biomarkers Following Angiotensin-Converting Enzyme (ACE) Inhibition Therapy with Benazepril in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of benazepril and robenacoxib and their combination on glomerular filtration rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing benazepril degradation during sample preparation and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing benazepril degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benazepril concentrations are lower than expected in my plasma samples. What could be the cause?
A1: Lower than expected concentrations of benazepril in plasma are often due to its degradation into its active metabolite, benazeprilat, through hydrolysis. This can be caused by both chemical and enzymatic processes.[1][2][3]
-
Troubleshooting Steps:
-
Temperature Control: Immediately cool your samples on ice after collection and keep them at low temperatures throughout the preparation process. Lowering the temperature significantly slows down both enzymatic and spontaneous degradation reactions.[4]
-
pH Adjustment: Ensure the pH of your sample and processing solutions is controlled. Benazepril is more stable in neutral or slightly acidic conditions.[1] It is susceptible to both acid and base-catalyzed hydrolysis.[5]
-
Enzyme Inhibition: Consider adding esterase inhibitors to your collection tubes if enzymatic hydrolysis is suspected, which is common in biological matrices.
-
Sample Processing Time: Minimize the time between sample collection, processing, and analysis. Prolonged exposure to room temperature can lead to significant degradation.
-
Q2: I'm observing a significant peak that I suspect is a degradant in my HPLC chromatogram. How can I confirm this?
A2: The most common degradation product of benazepril is benazeprilat, formed via hydrolysis of the ester group.[2][3] You may also see other minor degradation products from oxidation, photolysis, or thermal stress.[2][5]
-
Troubleshooting and Identification:
-
Reference Standard: The most straightforward method is to run a reference standard of benazeprilat to compare its retention time with your unknown peak.
-
Forced Degradation Study: Intentionally degrade a benazepril standard under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions.[5][6][7] This will help you identify the retention times of the major degradation products under your chromatographic conditions.
-
Mass Spectrometry (MS): If you have access to an LC-MS system, you can analyze the peak to determine its mass-to-charge ratio (m/z). Benazeprilat will have a different molecular weight than benazepril.
-
Q3: How can I prevent benazepril degradation during sample storage?
A3: Proper storage is critical for maintaining the integrity of your samples.
-
Storage Recommendations:
-
Temperature: Store plasma and other biological samples at -80°C for long-term storage.
-
pH: Ensure the pH of the matrix is controlled, ideally in a slightly acidic to neutral range.
-
Light Exposure: Protect samples from light, as benazepril can undergo photochemical degradation.[1][2] Use amber vials or store samples in the dark.
-
Q4: What are the optimal conditions for a stability-indicating HPLC method for benazepril?
A4: A good stability-indicating method should be able to separate benazepril from its degradation products, primarily benazeprilat.
-
Recommended HPLC Parameters:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 4.5) and an organic solvent like acetonitrile is often effective.[3][8] The low pH helps to control the ionization of silanol groups on the column and can improve peak shape.
-
Detection: UV detection at around 240-242 nm is suitable for benazepril and its degradants.[3][5][8]
-
Quantitative Data on Benazepril Degradation
The following tables summarize the results of forced degradation studies on benazepril under various stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Details | Temperature | Duration | % Degradation of Benazepril | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 50-63°C | Variable | Significant | Benazeprilat[1] |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | Variable | Significant | Benazeprilat[3][8] |
| Oxidative | 3-30% H₂O₂ | Room Temp | Variable | Significant | Oxidative degradants[5] |
| Thermal | Dry Heat | 80°C | Variable | Significant | Thermal degradants[7] |
| Photolytic | UV/Fluorescent Light | Ambient | Variable | Significant | Photolytic degradants[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Benazepril
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of benazepril in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the powdered benazepril in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the benazepril stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Sample Preparation of Human Plasma for Benazepril Analysis
This protocol describes a solid-phase extraction (SPE) method for extracting benazepril and benazeprilat from human plasma, designed to minimize degradation.
-
Sample Collection: Collect blood in tubes containing an anticoagulant and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Stabilization: If not processing immediately, store plasma at -80°C.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
To 500 µL of plasma, add an internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute benazepril and benazeprilat from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
Visualizations
Caption: Major degradation pathways of benazepril.
Caption: Workflow for plasma sample preparation to minimize degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 8. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Benazepril Hydrochloride in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril hydrochloride. The information herein is designed to address specific issues that may be encountered during experimental procedures involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing rapid degradation. What is the likely cause?
A1: this compound is a prodrug that is susceptible to hydrolysis in aqueous solutions, converting to its active metabolite, benazeprilat.[1][2][3][4] This is the most common degradation pathway. The rate of this hydrolysis is significantly influenced by pH and temperature.[2]
Q2: What is the primary degradation product of this compound in aqueous solutions?
A2: The major degradation product of this compound under hydrolytic conditions is benazeprilat.[2][4] Benazeprilat is also the active metabolite of the drug.[1][5][6]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is highly dependent on the pH of the aqueous solution. It is unstable under both acidic and alkaline hydrolytic conditions.[2][7][8] One study noted that this compound appeared stable in a pH 7.4 phosphate-buffered solution at 37°C.[2] However, forced degradation studies show significant degradation under both acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 N NaOH) conditions.[1][2][7]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A4: While benazeprilat is the primary degradation product, other minor degradation products can form under specific stress conditions.[2] For instance, photochemical degradation in acidic and neutral pH conditions can lead to the formation of multiple minor degradation products.[2][4] It is also possible that excipients in your formulation are interacting with the this compound or degrading themselves.
Q5: Can temperature impact the stability of my this compound solution?
A5: Yes, temperature is a critical factor. Increased temperatures accelerate the rate of hydrolysis.[2] Kinetic studies on the acidic hydrolysis of this compound have been carried out at elevated temperatures (50, 53, 58, and 63°C) to assess its degradation rate.[2] For long-term storage of aqueous solutions, it is advisable to keep them at refrigerated temperatures, though degradation can still occur.
Q6: Are there any excipients that can affect the stability of this compound in solution?
A6: While the provided search results focus more on the inherent stability of this compound, it is a known principle in formulation science that excipients can interact with active pharmaceutical ingredients. For solid dosage forms, moisture content has been shown to impact dissolution stability, which is related to the physical stability of the formulation.[9][10] It is plausible that certain excipients in an aqueous formulation could alter the pH or catalyze degradation reactions. Compatibility studies with all excipients are therefore recommended.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and a corresponding increase in the peak area of benazeprilat.
-
Possible Causes:
-
Inappropriate pH: The pH of the solution may be too acidic or too alkaline, accelerating hydrolysis.
-
Elevated Temperature: The solution may be stored at a temperature that is too high.
-
Enzymatic Degradation: If using a biological matrix, esterases could be catalyzing the hydrolysis.[2]
-
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution. If possible, adjust the pH to a more neutral range (around 7.4) where it has been reported to be more stable.[2]
-
Control Temperature: Ensure the solution is stored at a controlled, and preferably refrigerated, temperature.
-
Inactivate Enzymes: If working with biological samples, consider using esterase inhibitors or heat inactivation to prevent enzymatic degradation.
-
Issue 2: Poor Reproducibility in Stability Studies
-
Symptom: Significant variation in the degradation rate of this compound across different batches of the same formulation.
-
Possible Causes:
-
Inconsistent pH: Small variations in the final pH of the solution between batches can lead to different degradation rates.
-
Variable Storage Conditions: Inconsistent temperature or light exposure during storage of different batches.
-
Moisture Content Variation (for reconstituted solids): For solutions prepared from a solid formulation, variations in the initial moisture content of the solid can affect stability.[9][10]
-
-
Troubleshooting Steps:
-
Standardize pH Measurement and Adjustment: Implement a strict protocol for pH measurement and adjustment for all batches.
-
Ensure Uniform Storage: Use a calibrated and validated stability chamber to store all samples under identical conditions.
-
Control Moisture: For solid formulations that are reconstituted, control the moisture content of the solid powder.
-
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Comments |
| pH | Highly pH-dependent. Unstable in acidic and alkaline conditions.[2][7][8] | More stable at neutral pH (e.g., 7.4).[2] |
| Temperature | Degradation rate increases with temperature.[2] | Kinetic studies often performed at elevated temperatures to accelerate degradation.[2] |
| Light | Susceptible to photochemical degradation.[2][4] | Store solutions protected from light. |
| Oxidation | Subject to degradation under oxidative stress.[7] | Consider the use of antioxidants in the formulation if necessary. |
| Enzymes | Susceptible to in vitro enzymatic hydrolysis by esterases.[2] | Relevant for studies involving biological matrices. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol is a composite based on several published methods.[1][7][11][12]
-
Objective: To determine the concentration of this compound and its primary degradant, benazeprilat, in an aqueous solution over time.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][11]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to a range of 4.5 to 7.0) and acetonitrile. A common ratio is around 53:47 (v/v) buffer to acetonitrile.[1][7][11][12]
-
Internal Standard (Optional but Recommended): Moexipril or Enalapril can be used.[1][2]
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and benazeprilat reference standards in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the aqueous this compound test solution with the mobile phase to fall within the calibration range.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the peak areas for this compound and benazeprilat. Calculate the concentrations in the test samples using the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.[7]
-
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 80°C) for a specified period. Neutralize the solution before analysis.[7]
-
Alkali Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution before analysis.[1][7][11]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified duration.[7]
-
Photodegradation: Expose the drug solution to UV light as per ICH Q1B guidelines.[2][4]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to separate the degradation products from the parent drug.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for rapid degradation.
References
- 1. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlation and prediction of moisture-mediated dissolution stability for this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Benazepril Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of benazepril hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to mobile phase optimization and method development.
Frequently Asked Questions (FAQs)
Q1: What are some common mobile phases used for the HPLC analysis of this compound?
A1: Several reversed-phase HPLC methods have been successfully developed for the analysis of this compound. The choice of mobile phase is critical for achieving optimal separation, peak shape, and sensitivity. Commonly used mobile phases consist of a mixture of an aqueous buffer and an organic modifier.
Some examples of reported mobile phases include:
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A mixture of 0.02M tetrabutylammonium hydroxide with 0.05% v/v acetic acid and methanol in a 50:50 (v/v) ratio.[1]
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A combination of triethylamine, acetonitrile, and methanol in a 50:25:25 (v/v/v) ratio, with the pH adjusted to 3.0 using orthophosphoric acid.[2]
-
A mobile phase consisting of 59 mM potassium phosphate buffer (pH 5.4) and methanol in a 69:31 (v/v) ratio.
-
A simple isocratic mobile phase of acetonitrile and water (with 1% acetic acid) in a 75:25 (v/v) ratio.[3]
-
A mixture of water and methanol (55:45, v/v) with the pH adjusted to 7.0 using triethylamine.[4]
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An aqueous solution containing 750 mL of DI water, 250 mL of acetonitrile, and 2 mL of octylamine, with the pH adjusted to 2.50 with orthophosphoric acid.[5]
-
A mixture of methanol and a tetrabutylammonium bromide solution (64:36 v/v), where the aqueous portion contains 0.81 g of tetrabutylammonium bromide in 360 mL of water with 0.2 mL of glacial acetic acid.[6]
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound. It significantly influences the retention time, peak shape, and selectivity of the separation. This compound is an acidic compound, and controlling the pH of the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing due to secondary interactions.[7][8][9] For instance, adjusting the mobile phase pH to around 3.0 or lower can protonate the silanol groups, minimizing these unwanted interactions and improving peak symmetry.[9] In some methods, the pH is adjusted to acidic conditions (e.g., pH 2.5 or 3.0) using acids like orthophosphoric acid or acetic acid to ensure consistent ionization of the analyte and achieve good peak shapes.[2][5] Conversely, other methods have utilized neutral or slightly basic pH values, such as pH 7.0, which may require the use of specific columns or mobile phase additives to achieve satisfactory results.[4]
Q3: What are the recommended column specifications for this compound HPLC analysis?
A3: The choice of a suitable HPLC column is crucial for the successful separation of this compound and its related substances. The most commonly used columns are reversed-phase C18 columns.
Key specifications to consider include:
-
Stationary Phase: C18 is the most prevalent stationary phase. Some methods specify particular brands like Symmetry Shield C18, Phenomenex C18, Waters Atlantis T3, or Sunfire C18.[1][2][4]
-
Particle Size: A particle size of 5 µm is frequently used, providing a good balance between efficiency and backpressure.[1][2][4]
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Column Dimensions: Typical column dimensions are 250 mm in length and 4.6 mm in internal diameter.[1][2] Shorter columns may be used for faster analysis times, while longer columns can provide higher resolution.
Troubleshooting Guides
Problem 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the leading edge. This can lead to poor resolution, reduced sensitivity, and inaccurate quantification.[7][8]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | This compound, being a basic compound in its free amine form, can interact with residual acidic silanol groups on the silica packing material.[7][8] To mitigate this, lower the mobile phase pH to below 3 with an acidic modifier like formic acid, acetic acid, or phosphoric acid to suppress silanol ionization.[9] Alternatively, use a base-deactivated or end-capped column specifically designed to minimize silanol interactions.[9] Increasing the buffer concentration in the mobile phase can also help mask these interactions.[9] |
| Sample Solvent Effects | Injecting the sample in a solvent that is significantly stronger (more organic) than the mobile phase can cause peak distortion.[7] It is always best to dissolve and inject the sample in the mobile phase itself. If sample solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
| Column Overload | Injecting too much sample mass onto the column can lead to peak tailing.[7] To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration or injection volume.[9] |
| Column Contamination or Voids | Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample band and cause tailing.[10] Using a guard column can help protect the analytical column from strongly retained impurities.[10] If a void is suspected, the column may need to be replaced. |
Problem 2: Poor Resolution
Symptom: The peak for this compound is not well separated from other components in the sample, such as impurities or excipients.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The organic modifier content and the type of buffer can significantly impact resolution.[11] Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve the resolution of early eluting peaks. Also, consider changing the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of this compound and any ionizable impurities, which in turn influences their retention and separation.[11] Experiment with different pH values to find the optimum for the desired separation. |
| Suboptimal Flow Rate | The flow rate of the mobile phase can affect column efficiency and, consequently, resolution.[11] While a lower flow rate can sometimes improve resolution, it will also increase the analysis time. Optimize the flow rate to achieve the best balance between resolution and run time. |
| Column Degradation | Over time, the performance of an HPLC column can degrade, leading to a loss of efficiency and resolution.[11] If other optimization attempts fail, it may be necessary to replace the column. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a synthesized example based on common practices found in the literature.[1][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (containing 1% acetic acid) (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[1]
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Further dilute this stock solution as required to prepare working standard solutions of desired concentrations.
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is now ready for injection.
Data Presentation
Table 1: Comparison of Reported Mobile Phases for this compound HPLC Analysis
| Organic Modifier(s) | Aqueous Phase | Ratio (v/v) | pH | Additives | Reference |
| Methanol | 0.02M Tetrabutylammonium Hydroxide | 50:50 | Not Specified | 0.05% Acetic Acid | [1] |
| Acetonitrile, Methanol | Water | 25:25:50 | 3.0 | Triethylamine, Orthophosphoric Acid | [2] |
| Methanol | 59 mM Potassium Phosphate Buffer | 31:69 | 5.4 | - | |
| Acetonitrile | Water | 75:25 | Not Specified | 1% Acetic Acid | [3] |
| Methanol | Water | 45:55 | 7.0 | Triethylamine | [4] |
| Acetonitrile | Water | 25:75 | 2.50 | Octylamine, Orthophosphoric Acid | [5] |
| Methanol | Tetrabutylammonium Bromide Solution | 64:36 | Not Specified | Acetic Acid | [6] |
Visualizations
Caption: Workflow for Mobile Phase Optimization in HPLC.
Caption: Troubleshooting Guide for Peak Tailing.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
Forced degradation studies to identify benazepril stress impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on benazepril. The information aims to clarify common issues encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation products of benazepril observed in forced degradation studies?
A1: The most significant degradation product of benazepril under hydrolytic (acidic and alkaline) conditions is benazeprilat . Benazeprilat is the active metabolite of benazepril and is formed by the cleavage of the ester group.[1][2][3] Under photochemical stress in acidic and neutral conditions, multiple minor degradation products may also be formed.[1][2][3]
Q2: My chromatogram shows poor resolution between benazepril and its degradation products. How can I improve the separation?
A2: Poor resolution in HPLC analysis can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact selectivity. For instance, a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (53:47, v/v) has been used successfully.
-
pH of the Aqueous Phase: The pH of the buffer can alter the ionization state of benazepril and its impurities, thereby affecting their retention times. Experiment with slight pH adjustments around the pKa values of your analytes.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A C18 column is commonly used, but other reverse-phase columns (e.g., C8, phenyl-hexyl) might offer different selectivity.[1][2]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can help resolve closely eluting peaks.[2][3]
Q3: I am not observing any significant degradation of benazepril under my stress conditions. What could be the reason?
A3: Insufficient degradation can be due to several factors:
-
Inadequate Stress Conditions: The concentration of the stressor (acid, base, oxidizing agent), temperature, or duration of the study may not be sufficient to induce degradation. According to ICH guidelines, stress testing should be carried out under conditions more stringent than accelerated stability testing.[4]
-
Stability of Benazepril: Benazepril is relatively stable under certain conditions. For instance, it might show limited degradation under thermal stress alone. It is crucial to employ a range of stress conditions to ensure all likely degradation pathways are explored.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the limit of detection (LOD) and limit of quantification (LOQ) of potential impurities.
Q4: I am observing an unexpected peak in my chromatogram. How do I identify if it is a degradation product or an artifact?
A4: To identify the nature of an unexpected peak, consider the following steps:
-
Analyze a Placebo Sample: Prepare and subject a placebo (containing all excipients but no benazepril) to the same stress conditions. This will help you identify peaks originating from the excipients.
-
Analyze a Control Sample: A control sample of benazepril that has not been subjected to stress should be analyzed to identify any pre-existing impurities in the drug substance.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the benazepril peak and the unexpected peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): Couple your LC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peak. This data is invaluable for structural elucidation and identification of the impurity.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies on benazepril.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Primary Degradant(s) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 80°C | Significant | Benazeprilat | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 80°C | Significant | Benazeprilat | [5] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Prone to degradation | Oxidative degradants | [6] |
| Thermal | Dry Heat | - | - | Degrades | Thermal degradants | [7] |
| Photolytic | UV/Visible Light | - | - | Prone to degradation | Photolytic degradants | [6] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on benazepril.
Acidic Hydrolysis
-
Preparation: Accurately weigh 10 mg of benazepril hydrochloride and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubation: Keep the flask at 80°C for 4 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilution: Dilute the solution to the final volume with the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the sample into the HPLC system for analysis.
Alkaline Hydrolysis
-
Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubation: Keep the flask at 80°C for 4 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilution: Dilute the solution to the final volume with the mobile phase to achieve a known concentration.
-
Analysis: Inject the sample into the HPLC system for analysis.
Oxidative Degradation
-
Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Keep the flask at room temperature for 24 hours, protected from light.
-
Dilution: Dilute the solution to the final volume with the mobile phase.
-
Analysis: Inject the sample into the HPLC system for analysis.
Thermal Degradation
-
Preparation: Place a known amount of solid this compound powder in a petri dish as a thin layer.
-
Stress Application: Expose the sample to dry heat in a calibrated oven at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).
-
Sampling: Withdraw samples at appropriate time intervals.
-
Sample Preparation: Dissolve the withdrawn sample in the mobile phase to obtain a known concentration.
-
Analysis: Inject the prepared sample into the HPLC system.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase).
-
Stress Application: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
-
Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of benazepril.
Caption: Simplified degradation pathway of benazepril under various stress conditions.
References
- 1. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Benazepril Hydrochloride Crystallization for Higher Purity
Welcome to the technical support center for the refinement of the benazepril hydrochloride crystallization process. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the crystallization of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Diastereomeric Purity (<99.8% SS isomer) | - Inappropriate solvent system for crystallization.- Unfavorable temperature during crystallization.- Presence of impurities that hinder selective crystallization. | - Utilize a proven solvent system such as absolute ethanol and diisopropyl ether for recrystallization.[1][2]- Control the temperature during the addition of the anti-solvent to the range of 20-30°C.[1][3]- Ensure the starting material is of sufficient purity or perform a preliminary purification step. |
| Formation of Undesired Polymorphic Form (e.g., Form B when Form A is desired) | - Incorrect solvent or anti-solvent selection.- Thermal instability of the desired polymorph.[4][5]- Seeding with the wrong crystal form. | - To obtain the more stable Form A, a recommended method is crystallization from a concentrated solution in ethanol with the addition of diisopropyl ether as an anti-solvent.[1][2]- Form B can be transformed into Form A through heat treatment.[4][5]- Ensure the use of Form A seed crystals if a seeding strategy is employed. |
| Poor Crystal Quality or Amorphous Product | - Supersaturation was too high, leading to rapid precipitation.- Inefficient stirring or agitation.- Presence of residual solvents from previous steps. | - Control the rate of addition of the anti-solvent to maintain a moderate level of supersaturation.- Ensure adequate mixing throughout the crystallization process.- Employ distillation to exchange water-immiscible solvents for a suitable crystallization solvent like a C3-C10 ketone to avoid degradation.[6] |
| Inconsistent Melting Point | - Variation in diastereomeric composition.[1][7]- Presence of different polymorphic forms.- Impurities present in the final product. | - A consistent crystallization process, such as using an ethanol/diisopropyl ether system, can produce a constant diastereomeric composition with a consistent melting point.[1][2]- Characterize the polymorphic form using techniques like PXRD to ensure consistency.[4][5]- Use a validated HPLC method to quantify impurities.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for achieving high diastereomeric purity of this compound?
A1: A mixture of absolute ethanol and diisopropyl ether has been shown to be highly effective for consistently achieving a diastereomeric purity of at least 99.8% for the SS isomer.[1][2] The process involves creating a concentrated solution of this compound in absolute ethanol and then adding this solution to diisopropyl ether, which acts as an anti-solvent.[1][2]
Q2: How can I control the polymorphic form of this compound during crystallization?
A2: Controlling the polymorphic form, primarily between Form A and Form B, is crucial for product consistency.[4][5] To selectively obtain Form A, which is more stable at higher temperatures, crystallization from a concentrated solution of a C1-C10 alcohol (like ethanol) followed by the addition of an anti-solvent such as a C4-C12 alkane (like heptane) or diisopropyl ether is recommended.[2][7] The formation of the hydrochloride salt in a C3-C10 ketone solvent has been shown to favor the production of Form B.[6]
Q3: What are the common impurities found in this compound and how can they be controlled?
A3: Common impurities can include diastereomeric impurities (SR isomer), degradation products, and residual solvents.[7][10] Diastereomeric impurities can be minimized by using a selective crystallization process.[1] Degradation can be reduced by controlling factors like heat, light, and moisture during manufacturing and storage.[10] Residual solvents can be minimized by proper drying under reduced pressure and by employing solvent exchange techniques.[6]
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a validated and widely used method for determining the purity and diastereomeric ratio of this compound.[8] Other techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the polymorphic form.[4][5]
Experimental Protocols
Protocol 1: Recrystallization for High Diastereomeric Purity (≥99.8%)
This protocol is adapted from a patented process for achieving high diastereomeric purity.[1][2]
-
Dissolution: Dissolve crude this compound in absolute ethanol. The solution should be concentrated. For example, 18.8g of this compound can be dissolved in 94ml of absolute ethanol.[2]
-
Decolorization (Optional): Add activated charcoal (e.g., 0.75g), stir, and filter to remove colored impurities.
-
Concentration: Concentrate the filtrate to approximately one-third of its original volume at 40°C under reduced pressure.[2]
-
Crystallization: Add the concentrated ethanolic solution to diisopropyl ether with stirring at a temperature between 20-30°C. A typical ratio would be adding the concentrated solution to 263 ml of diisopropyl ether.[2]
-
Isolation: Filter the resulting solid precipitate.
-
Drying: Dry the isolated solid under reduced pressure at 45-50°C to obtain this compound with a diastereomeric purity of at least 99.8%.[2]
Protocol 2: Purity Analysis by HPLC
This is a general guideline for a stability-indicating HPLC method.
-
Column: C18 column (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v), with the pH adjusted to 7.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 233 nm.[11]
-
Sample Preparation: Prepare a standard solution of this compound and a solution of the test sample in a suitable diluent.
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for this compound is approximately 9.19 minutes under these conditions.[11] Purity is determined by comparing the peak area of the main peak to the total area of all peaks.
Data Presentation
Table 1: Comparison of Crystallization Processes and Resulting Purity
| Crystallization Method | Solvent System | Diastereomeric Ratio (SS:SR) | Melting Point (°C) | Reference |
| Initial Crystallization | Methyl ethyl ketone | 95:5 | - | [1][7] |
| Recrystallization | 3-pentanone/methanol (10:1) | - | 188-190 | [1][7] |
| Purification by Reflux | Ethyl acetate | 99.7:0.3 | 181 | [1][7] |
| Improved Process | Ethanol / Diisopropyl ether | ≥99.8% SS isomer | - | [1][2] |
Visualizations
Caption: High-Purity Benazepril HCl Crystallization Workflow.
Caption: Troubleshooting Low Diastereomeric Purity.
References
- 1. EP1891014B1 - Improved process for crystallization of this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2007015263A2 - Improved process for crystallization of this compound - Google Patents [patents.google.com]
- 4. [Preparation and characterization of Forms A and B of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2006084761A1 - Crystalline polymorphs of this compound - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. A validated method for the determination and purity evaluation of this compound in bulk and in pharmaceutical dosage forms by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated method for the determination and purity evaluation of this compound in bulk and in pharmaceutical dosage forms by liquid chromatography. (2000) | T Radhakrishna | 27 Citations [scispace.com]
- 10. veeprho.com [veeprho.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Minimizing Variability in Benazeprilat Quantification in Rat Plasma
Welcome to the technical support center for the accurate quantification of benazeprilat in rat plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to minimize variability in their bioanalytical experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to support your work.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of benazeprilat in rat plasma, offering specific causes and solutions.
Issue 1: Low Recovery of Benazeprilat During Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Inappropriate SPE Sorbent | Benazeprilat is an acidic compound. A polymeric reversed-phase sorbent like Oasis HLB is often a good choice. If recovery is low, consider a mixed-mode sorbent with anion exchange properties. |
| Suboptimal pH of Loading Solution | To ensure benazeprilat is in a neutral form for good retention on a reversed-phase sorbent, the pH of the plasma sample should be acidified to approximately 2-4 before loading. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb benazeprilat from the sorbent. Increase the organic content of the elution solvent (e.g., from 70% to 90% methanol or acetonitrile). Adding a small amount of a basic modifier like ammonium hydroxide (e.g., 2-5%) to the elution solvent can improve the recovery of the acidic benazeprilat.[1] |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during loading. Ensure the amount of plasma loaded does not exceed the manufacturer's recommendations for the chosen cartridge size. |
| Drying of the Sorbent Bed | If the sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery. Ensure the sorbent remains wetted after conditioning and equilibration steps. |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure uniform timing and temperature for all sample processing steps, from thawing to extraction. Variations in incubation times or temperatures can affect analyte stability and recovery. |
| Variable SPE Elution | Inconsistent elution volumes or flow rates can lead to variability. Use a vacuum manifold with consistent pressure or an automated SPE system to ensure uniform processing of all samples. |
| Matrix Effects | Endogenous components in rat plasma can suppress or enhance the ionization of benazeprilat in the mass spectrometer, leading to variable results.[2] To mitigate this, ensure thorough sample cleanup and consider using a matrix-matched calibration curve. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. |
| Ex vivo Hydrolysis of Benazepril | Benazepril, the prodrug, can hydrolyze to benazeprilat in the plasma sample after collection, leading to artificially inflated benazeprilat concentrations. To prevent this, collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride) and keep the samples on ice. Promptly centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma, and store the plasma at -80°C until analysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying benazeprilat in rat plasma?
A1: The most common and highly sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers excellent selectivity and allows for the detection of low concentrations of benazeprilat in a complex matrix like plasma.
Q2: How can I prevent the conversion of benazepril to benazeprilat in my samples after collection?
A2: To minimize ex vivo hydrolysis of benazepril, it is crucial to inhibit esterase activity in the collected blood samples.[3] This can be achieved by:
-
Collecting blood in tubes containing an esterase inhibitor, such as sodium fluoride.
-
Keeping the blood samples on ice immediately after collection.
-
Promptly centrifuging the blood at a refrigerated temperature (e.g., 4°C) to separate the plasma.
-
Storing the resulting plasma samples at -80°C until analysis.
Q3: What are typical validation parameters for a benazeprilat bioanalytical method?
A3: A validated bioanalytical method for benazeprilat should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. The following table summarizes typical acceptance criteria based on regulatory guidelines:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at the Lower Limit of Quantification) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized and compensated for, often with a stable isotope-labeled internal standard. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the nominal concentration. |
Q4: Should I use protein precipitation or solid-phase extraction for sample cleanup?
A4: While protein precipitation is a simpler and faster technique, solid-phase extraction (SPE) generally provides a cleaner extract, which is highly beneficial for minimizing matrix effects in LC-MS/MS analysis.[7] For achieving the lowest variability and highest sensitivity, SPE is the recommended method for benazeprilat quantification in plasma.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen rat plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled benazeprilat).
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the benazeprilat and internal standard with 1 mL of a solution containing 90% methanol and 2% ammonium hydroxide in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Benazeprilat: m/z 397.2 -> 234.1Internal Standard (example): m/z 402.2 -> 239.1 |
| Collision Energy | Optimize for your specific instrument, typically in the range of 15-30 eV. |
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Benazeprilat Quantification
| Parameter | Method 1 (Human Plasma)[4] | Method 2 (Human Plasma)[6] | Method 3 (Dog Plasma)[5] |
| Sample Preparation | SPE | Protein Precipitation | SPE |
| LC Column | C18 | C18 Sunfire | Diamond C18 |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Acetonitrile and 0.1% formic acid in water | Acetonitrile and 0.1% acetic acid in water |
| Linearity Range | 6.67 - 666.67 ng/mL | 5 - 200 ng/mL | 1 - 1600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 6.67 ng/mL | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±10% | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±12% | Within ±15% | Within ±15% |
Visualizations
Caption: Experimental workflow for benazeprilat quantification.
Caption: Troubleshooting low SPE recovery.
Caption: Conversion of benazepril to benazeprilat.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benazepril Hydrochloride and its Impurities
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of validated analytical methods for the quantification of benazepril hydrochloride and the detection of its impurities. The information presented is collated from various scientific studies and aims to offer a comprehensive resource for selecting and implementing an appropriate analytical strategy.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust technique for the analysis of this compound and its related substances. Various HPLC methods have been developed and validated, each with its own set of parameters and performance characteristics. A summary of these methods is presented below.
Table 1: Comparison of Validated HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry Shield C18 (250x4.6 mm, 5.0 µm)[1] | Waters Atlantis T3 (250x4.6 mm, 5 µm) | C18 (250 cm x 4.6 mm, 5µm) | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.02M Tetrabutylammonium hydroxide + 0.05% v/v acetic acid : methanol (50:50 v/v)[1] | 59 mM Potassium phosphate buffer (pH 5.4) : methanol (69:31) | Acetonitrile : water with 1% acetic acid (75:25 v/v) | Phosphate buffer : acetonitrile (65:35 v/v), pH 7.0[2] |
| Flow Rate | 1.0 mL/min[1] | 0.59 mL/min | Not Specified | Not Specified |
| Detection (UV) | 240 nm[1] | 225 nm | Not Specified | 240 nm[2] |
| Retention Time | Not specified for benazepril, all impurities eluted within 30 mins[1] | 2.25 min | Not Specified | Not Specified |
| Linearity Range | 1.0 - 20.0 µg/mL for benazepril and impurities[1] | 50 - 350 ng/mL | 40 - 1g/ml (likely µg/mL, typo in source) | 12-28 µg/ml for benazepril[2] |
| Correlation Coeff. | > 0.99[1] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Satisfactory | 90 - 110% | 100.53%[2] |
| Precision (%RSD) | Not Specified | Satisfactory | 0.6 - 1.8% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key experiments cited in the comparative data.
Method 1: HPLC Method for Benazepril and its Related Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.[1]
-
Column: Symmetry Shield C18 (250x4.6 mm), 5.0 µm.[1]
-
Mobile Phase: A 50:50 (v/v) mixture of a solution containing 0.02M tetrabutylammonium hydroxide and 0.05% v/v acetic acid, and methanol. The mobile phase is delivered isocratically.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detector Wavelength: 240 nm.[1]
-
Injection Volume: 25 µL.[1]
-
Standard Solution Preparation: A stock solution of this compound and its impurities is prepared at a concentration of 100 µg/mL. Linearity is assessed by diluting this stock solution to concentrations ranging from 1.0 to 20.0 µg/mL.[1]
-
Sample Preparation: 15.0 mg of this compound is dissolved in 100 mL of diluent to get a concentration of 150 µg/mL. A further dilution is made to achieve a final concentration of 1.5 µg/mL for injection.[1]
Method 2: RP-HPLC Method for Assay of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Waters Atlantis T3 (250 × 4.6 mm, 5 m).
-
Mobile Phase: A mixture of 59 mM potassium phosphate buffer (pH 5.4) and methanol in a ratio of 69:31.
-
Flow Rate: 0.59 mL/min.
-
Detector Wavelength: 225 nm.
-
Linearity: The method was found to be linear in the concentration range of 50 to 350 ng/mL.
Benazepril and its Impurities
Benazepril can degrade under various stress conditions, leading to the formation of impurities. The primary degradation product is benazeprilat , which is also the active metabolite of the drug.[3][4] Other known impurities are designated as Impurity A through G.[1] Forced degradation studies, including hydrolytic, oxidative, and photolytic stress, are essential to demonstrate the stability-indicating nature of an analytical method.[2][3]
Logical Relationship of Benazepril and its Major Impurity
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Benazepril
The accurate and reliable quantification of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure, is crucial in pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a faster and more efficient alternative. This guide provides a detailed comparison of HPLC and UPLC methods for benazepril analysis, supported by experimental data from various studies.
Methodologies at a Glance: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase, which is significantly smaller in UPLC columns (typically <2 µm) compared to HPLC columns (3–5 µm). This fundamental difference leads to higher efficiency, resolution, and speed in UPLC systems, albeit at the cost of higher backpressure. The following tables summarize the typical experimental conditions for both methods as reported in the literature.
Table 1: Comparison of HPLC and UPLC Method Parameters for Benazepril Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | UPLC Method 1[3] | UPLC Method 2[4] |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Zorbax SB C18 (250mm x 4.6mm, 5µm) | Not Specified | Acquity UPLC, BEH C8 (100mm x 2.1mm, 1.7µm) |
| Mobile Phase | Triethylamine: Acetonitrile: Methanol (50:25:25, v/v/v), pH 3.0 with Orthophosphoric acid | Phosphate buffer: Acetonitrile (65:35, v/v), pH 7.0 | 0.1% Triethylamine phosphate: Methanol (25:75, v/v) | Phosphate buffer (0.01M KH2PO4, pH 3.0): Acetonitrile: Methanol (45:27.5:27.5, v/v/v) |
| Flow Rate | 2.0 mL/min | Not Specified | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 235 nm | 240 nm | 236 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified | 20 µL | Not Specified |
Table 2: Performance Comparison of HPLC and UPLC Methods for Benazepril Analysis
| Performance Metric | HPLC Method 1[1] | HPLC Method 2[2] | UPLC Method 1[3] | UPLC Method 2[4] |
| Retention Time (min) | 12.550 | Not Specified | 3.4 | Not Specified |
| Linearity Range (µg/mL) | 200-300 | 12-28 | 4-20 | 20.24-60.72 |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | 0.9997 | Not Specified |
| Accuracy (% Recovery) | 98-102 | 100.53 | 99.09-100.69 | 99.97 |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.08 | 0.019 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | 0.24 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and UPLC analysis of benazepril based on published studies.
HPLC Method Protocol
This protocol is a composite representation based on common practices in the cited literature[1][2].
-
Standard and Sample Preparation:
-
A standard stock solution of benazepril hydrochloride is prepared by accurately weighing and dissolving the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.
-
For pharmaceutical dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of benazepril is weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the active ingredient, followed by filtration.
-
-
Chromatographic Conditions:
-
The analysis is performed on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
The mobile phase, a mixture of a buffer (e.g., phosphate or triethylamine) and an organic solvent (e.g., acetonitrile or methanol), is pumped at a constant flow rate (e.g., 1.0-2.0 mL/min).
-
The column oven temperature is maintained at a constant value (e.g., 25 °C).
-
Detection is carried out using a UV detector at a wavelength where benazepril shows maximum absorbance (e.g., 235-240 nm).
-
-
Analysis:
-
Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
The peak areas of benazepril in the chromatograms of the standard and sample solutions are recorded.
-
The concentration of benazepril in the sample is calculated by comparing its peak area with that of the standard.
-
UPLC Method Protocol
This protocol is a generalized representation based on the principles outlined in the provided search results[3][4].
-
Standard and Sample Preparation:
-
Preparation of standard and sample solutions follows a similar procedure to the HPLC method, ensuring high purity solvents and diluents compatible with UPLC systems.
-
-
Chromatographic Conditions:
-
The separation is achieved on a sub-2 µm particle size column (e.g., Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm).
-
The mobile phase composition is optimized for rapid separation and typically consists of a buffered aqueous phase and an organic modifier. The flow rate is generally lower than in HPLC (e.g., 0.3-0.5 mL/min) due to the smaller column dimensions and particle size.
-
The system is operated at a controlled temperature.
-
A photodiode array (PDA) detector is often used for detection to ensure peak purity and specificity.
-
-
Analysis:
-
A small volume of the standard and sample solutions is injected into the UPLC system.
-
The retention time and peak area of benazepril are measured.
-
Quantification is performed by comparing the peak response of the sample to that of the standard.
-
Logical Workflow for Method Cross-Validation
The process of cross-validating an analytical method, such as transitioning from an established HPLC method to a new UPLC method, follows a logical sequence to ensure the new method is fit for its intended purpose.
References
- 1. scispace.com [scispace.com]
- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of amlodipine besylate and this compound in pharmaceutical dosage form by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
Benazepril Hydrochloride vs. Lisinopril: A Comparative Analysis of Renal Protective Effects
For Researchers, Scientists, and Drug Development Professionals
Benazepril hydrochloride and lisinopril, both angiotensin-converting enzyme (ACE) inhibitors, are widely prescribed for the management of hypertension. Beyond their antihypertensive effects, ACE inhibitors as a class are recognized for their renoprotective properties, making them a cornerstone in the management of chronic kidney disease (CKD), particularly in patients with proteinuria. This guide provides a comparative overview of this compound and lisinopril, focusing on their efficacy in renal protection, supported by experimental data. While direct head-to-head clinical trials with a primary focus on renal outcomes are limited, this guide synthesizes available data from individual studies to offer a comparative perspective.
Mechanism of Renal Protection
Both benazepril and lisinopril exert their renal protective effects primarily by inhibiting the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, these drugs lead to vasodilation of the efferent arterioles of the glomerulus. This action reduces intraglomerular pressure, thereby decreasing proteinuria and slowing the progression of renal damage.[1][2]
Benazepril: Studies suggest that benazepril's renoprotective mechanism also involves the modulation of transforming growth factor-beta1 (TGF-β1), a key cytokine in the pathogenesis of renal fibrosis.[3] Research in diabetic rat models has shown that benazepril can decrease the expression of TGF-β1, integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA), all of which are involved in glomerular injury.
Lisinopril: The renal protective effects of lisinopril are also linked to the TGF-β pathway.[4][5] Studies have demonstrated that lisinopril can reduce renal TGF-β1 mRNA levels and urinary TGF-β1 excretion, which is associated with a reduction in proteinuria and glomerular cell proliferation.[4]
Comparative Efficacy in Renal Protection
Direct comparative clinical trials focusing solely on the renal outcomes of benazepril versus lisinopril are scarce. The following tables summarize data from individual studies, providing an indirect comparison of their effects on key markers of renal function. It is crucial to note that these data are not from head-to-head trials and should be interpreted with caution.
Table 1: Reduction in Proteinuria
| Drug | Study Population | Dosage | Duration | Baseline Proteinuria | Percentage Reduction in Proteinuria | Citation |
| Benazepril | Patients with advanced chronic renal insufficiency (non-diabetic) | 20 mg/day | 3.4 years (mean) | Not specified | 52% | [6] |
| Lisinopril | Patients with renal disease | Not specified | 12 weeks | Not specified | 61% (± 40%) | [7] |
| Lisinopril | Rats with antithymocyte serum glomerulonephritis | Not specified | 4 days | 46 (±5) mg/day | Prevented the development of proteinuria | [4] |
Table 2: Effect on Glomerular Filtration Rate (GFR)
| Drug | Study Population | Dosage | Duration | Effect on GFR | Citation |
| Benazepril | Patients with advanced chronic renal insufficiency (non-diabetic) | 20 mg/day | 3.4 years (mean) | 23% reduction in the rate of decline | [6] |
| Benazepril | Patients with essential hypertension and normal renal function | 10 mg once or twice daily | 6 weeks | Stable GFR, increased effective renal plasma flow | [8] |
| Lisinopril | Patients with renal disease | Not specified | 12 weeks | Decrease from 26.3 (± 11.6) to 20.6 (± 9.4) ml/min | [7] |
Experimental Protocols
Measurement of Proteinuria
Objective: To quantify the amount of protein excreted in the urine, a key marker of kidney damage.
Methodology:
-
24-Hour Urine Collection: The gold standard for quantifying proteinuria involves collecting all urine produced over a 24-hour period. The total protein content is then measured in the laboratory.
-
Spot Urine Protein-to-Creatinine Ratio (UPCR) or Albumin-to-Creatinine Ratio (UACR): A more convenient method that involves collecting a single "spot" urine sample. The concentrations of protein (or albumin) and creatinine are measured. The ratio of protein (or albumin) to creatinine is then calculated to estimate the 24-hour protein excretion. This method helps to correct for variations in urine concentration.
Measurement of Glomerular Filtration Rate (GFR)
Objective: To assess the rate at which the kidneys filter blood, a primary indicator of kidney function.
Methodology:
-
Creatinine Clearance: This method involves measuring the creatinine concentration in both a blood sample and a 24-hour urine sample. The GFR is then calculated using the following formula:
-
GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time)
-
-
Estimated GFR (eGFR): This is the most common method used in clinical practice. It involves measuring the serum creatinine level and using it in a specific formula, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which also takes into account age, sex, and race.
Signaling Pathways
The renoprotective effects of both benazepril and lisinopril are mediated through the inhibition of the RAAS pathway, which in turn affects downstream signaling molecules like TGF-β.
Caption: Inhibition of ACE by Benazepril and Lisinopril.
Caption: TGF-β signaling in renal fibrosis and its inhibition.
Conclusion
Both this compound and lisinopril demonstrate significant renal protective effects, primarily through the inhibition of the renin-angiotensin-aldosterone system. This leads to a reduction in intraglomerular pressure and proteinuria. While both drugs have been shown to modulate the pro-fibrotic TGF-β pathway, the available evidence does not support the superiority of one agent over the other in terms of renal protection. The efficacy in reducing proteinuria and slowing the decline of GFR appears to be a class effect of ACE inhibitors.
For drug development professionals, these findings underscore the importance of the RAAS and TGF-β pathways as therapeutic targets for renoprotection. Further head-to-head clinical trials with well-defined renal endpoints are necessary to delineate any potential differences in the renal protective efficacy between benazepril and lisinopril. Future research could also explore the comparative effects of these agents on specific molecular markers of renal fibrosis and inflammation.
References
- 1. drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. Transforming growth factor-beta1 is associated with kidney damage in patients with essential hypertension: renoprotective effect of ACE inhibitor and/or angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic control of angiotensin II ameliorates renal disease while reducing renal TGF-beta in experimental mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of proteinuria by angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Benazepril Hydrochloride Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo absorption of benazepril hydrochloride, a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] Benazepril is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Understanding the relationship between the in vitro release characteristics of this compound from a dosage form and its subsequent in vivo absorption is critical for formulation development, ensuring bioequivalence, and predicting clinical performance.
While a definitive Level A in vitro-in vivo correlation (IVIVC) for this compound has not been extensively published in a single study encompassing multiple formulations, this guide compiles and compares available data from various sources to elucidate the key factors governing its absorption. This compound is a Biopharmaceutics Classification System (BCS) Class I drug, suggesting high solubility and high permeability, which generally leads to a good correlation between in vitro dissolution and in vivo absorption.
Quantitative Data Summary
The following tables summarize the in vitro dissolution and in vivo pharmacokinetic data for this compound and its active metabolite, benazeprilat, from various studies.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation Type | Dissolution Medium | Time (minutes) | % Drug Released | Reference |
| Immediate-Release Tablet (Formulation F6 with Crospovidone) | Not Specified | 45 | 100% | [1] |
| Fast-Dissolving Oral Film (Formulation F5 with SCMC) | Phosphate Buffer (pH 6.8) | 2 | 99.8 ± 0.14% | [3] |
| Commercial Tablets | 0.1 N HCl | Not Specified | Good correlation between spectroscopic and HPLC methods | [4] |
| USP Dissolution Test 1 | Water | 30 | ≥ 80% | [5] |
Table 2: In Vivo Pharmacokinetics of Benazepril and Benazeprilat Following Oral Administration of this compound
| Analyte | Dosage Form | Dose | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Subjects | Reference |
| Benazepril | Tablet | 10 mg | 0.5 - 1.0 | Not Specified | Not Specified | Healthy Adults | [6][7] |
| Benazeprilat | Tablet | 10 mg | 1.0 - 2.0 (fasting) | Not Specified | Not Specified | Healthy Adults | [6][7][8] |
| Benazeprilat | Tablet | 10 mg | 2.0 - 4.0 (fed) | Not Specified | Not Specified | Healthy Adults | [8][9] |
| Benazepril | Amlodipine/Benazepril Capsule | 20 mg | ~0.7 | Not Specified | Not Specified | Healthy Adults | [10] |
| Benazeprilat | Amlodipine/Benazepril Capsule | 20 mg | ~1.36 | Not Specified | Not Specified | Healthy Adults | [10] |
| Benazepril | Oral Suspension | 10 mg | Not Specified | Not Specified | Not Specified | Healthy Adults | [11] |
| Benazeprilat | Oral Suspension | 10 mg | Not Specified | Not Specified | Not Specified | Healthy Adults | [11] |
Note: Cmax and AUC values were not consistently reported in a comparable format across all reviewed sources.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
In Vitro Dissolution Testing (USP General Method)
This protocol is a synthesis of methods described in the USP monograph and other related studies.[4][5]
Objective: To determine the rate and extent of drug release from a solid oral dosage form.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Dissolution Medium: 500 mL of water.[5] For some formulations, 0.1 N HCl or phosphate buffer (pH 6.8) may be used.[3][4]
Apparatus Speed: 50 rpm.[4][5]
Temperature: 37 ± 0.5°C.
Procedure:
-
Place one tablet in each dissolution vessel containing the specified medium.
-
Begin rotation of the paddles.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[4]
Acceptance Criteria: For USP Dissolution Test 1, not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[5]
In Vivo Bioavailability/Bioequivalence Study
This protocol is based on FDA guidance for bioequivalence studies of this compound.[12][13]
Objective: To compare the rate and extent of absorption of a test formulation to a reference formulation.
Study Design: Single-dose, two-treatment, two-period, crossover design.
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.
Procedure:
-
Subjects are fasted overnight for at least 10 hours before drug administration.
-
A single oral dose of the test or reference product is administered with a specified volume of water.
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of benazepril and its active metabolite, benazeprilat, are determined using a validated bioanalytical method, such as LC-MS/MS.
-
A washout period of at least 7 days separates the two treatment periods.
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both benazepril and benazeprilat:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence Assessment: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for benazepril should be within the acceptance range of 80-125%. The data for the active metabolite, benazeprilat, is used as supportive evidence.[12]
Visualization of In Vitro-In Vivo Correlation Workflow
The following diagram illustrates the logical workflow for establishing an in vitro-in vivo correlation for this compound.
Caption: Workflow for establishing an in vitro-in vivo correlation for this compound.
Concluding Remarks
References
- 1. ejbps.com [ejbps.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. japer.in [japer.in]
- 4. Dissolution tests of benazepril-HCl and hydrochlorothiazide in commercial tablets: comparison of spectroscopic and high performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Tablets [drugfuture.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of Benazepril and Ramipril for Blood Pressure Control: A Guide for Researchers and Drug Development Professionals
Benazepril and ramipril are both widely prescribed angiotensin-converting enzyme (ACE) inhibitors that play a crucial role in the management of hypertension. As prodrugs, they are converted in vivo to their active metabolites, benazeprilat and ramiprilat, respectively, which exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). While both drugs belong to the same pharmacological class, subtle differences in their pharmacokinetic profiles may influence their clinical application.
This guide provides a comparative overview of benazepril and ramipril, focusing on their mechanism of action, pharmacokinetic properties, and the established methodologies for evaluating antihypertensive efficacy. It is important to note that while extensive data exists for each agent, publicly available, direct head-to-head clinical trials providing comparative blood pressure control data are limited. Therefore, this comparison is synthesized from individual drug studies and class-wide analyses.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Both benazepril and ramipril function by competitively inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to reduced peripheral vascular resistance and a subsequent decrease in blood pressure. The mechanism also decreases the secretion of aldosterone, leading to reduced sodium and water retention.
Validating the use of benazepril as a research tool in cardiac hypertrophy studies
For researchers, scientists, and drug development professionals, selecting the appropriate pharmacological tools is paramount for elucidating the complex mechanisms of cardiac hypertrophy and for the preclinical validation of novel therapeutic strategies. This guide provides a comprehensive validation of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, as a robust research tool in the study of cardiac hypertrophy. Through objective comparisons with other agents and supported by experimental data, this guide aims to facilitate informed decisions in experimental design.
Mechanism of Action and Rationale for Use
Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1] As an ACE inhibitor, its primary mechanism of action is the blockade of the renin-angiotensin-aldosterone system (RAAS).[1] Specifically, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy.[2] The reduction in angiotensin II levels leads to decreased afterload on the heart, as well as direct inhibition of pro-hypertrophic signaling pathways within cardiomyocytes.[2][3]
Comparative Efficacy in Preclinical and Clinical Studies
Benazepril has demonstrated significant efficacy in reducing cardiac hypertrophy in various experimental models and clinical settings. The following tables summarize key quantitative data from comparative studies.
Preclinical Data: Animal Models of Cardiac Hypertrophy
| Model | Drug(s) & Dosage | Duration | Key Findings on Cardiac Hypertrophy | Citation |
| Spontaneously Hypertensive Rats (SHR) | Benazepril (3 and 10 mg/kg/d, p.o.) | 12 weeks | Dose-dependent and significant reduction in whole heart and left ventricle wet weights. Significant reduction in myocardial hypertrophy observed microscopically. | [3] |
| Spontaneously Hypertensive Rats (SHR) | Benazepril (1 mg/kg/d) vs. Valsartan (24 mg/kg/d) | 4 weeks | Both drugs reversed left ventricular hypertrophy (LVH). Valsartan showed a greater reduction in heart weight/body weight ratio and cardiomyocyte transverse diameter compared to benazepril. | [4] |
| Aortic Coarctation-induced LV Hypertrophy in Rats | Benazepril (1 mg/kg/d, gavage) | 4 weeks | Significant reductions in LV hypertrophy, dilatation, and fibrosis. | [2] |
Clinical Data: Human Studies on Left Ventricular Mass Reduction
| Study Population | Drug(s) & Dosage | Duration | Key Findings on Left Ventricular Mass Index (LVMI) | Citation |
| Hypertensive patients with LVH | Benazepril (10 mg/day) | 180 days | Significant reduction in LVMI from 182.4 ± 9.2 g/m² to 122.6 ± 4.2 g/m² (p < 0.001). | [5] |
| Hypertensive patients with LVH | Benazepril (10-20 mg/day) vs. Nitrendipine (20-40 mg/day) | 6 months | Benazepril led to a significantly greater reduction in MRI-measured LVMI (-16.2%) compared to nitrendipine (-7.2%). | [6] |
| High-risk hypertensive patients with LVH | Amlodipine/Benazepril (5/20, 5/40, 10/40 mg) vs. Hydrochlorothiazide/Benazepril (12.5/20, 12.5/40, 25/40 mg) | 52 weeks | Both combinations significantly reduced LVMI. The amlodipine/benazepril combination showed a greater mean reduction (10.16 g/m²) compared to the hydrochlorothiazide/benazepril combination (6.74 g/m²), though the difference was not statistically significant. | [7] |
Comparison with Other ACE Inhibitors
While direct head-to-head studies in cardiac hypertrophy models are limited, comparisons with other ACE inhibitors like lisinopril and enalapril can be inferred from their pharmacological profiles and clinical applications.
| Feature | Benazepril | Lisinopril | Enalapril | Citation |
| FDA-Approved Uses | Hypertension | Hypertension, Heart Failure, Acute Myocardial Infarction | Hypertension, Heart Failure, Asymptomatic Left Ventricular Dysfunction | [8] |
| Prodrug | Yes | No | Yes | [1][9] |
| Elimination | Renal and Hepatic | Primarily Renal | Primarily Renal | [9] |
| Duration of Action | Shorter-acting (~19 hours) | Long-acting (>24 hours) | Effects last 12-14 hours | [1][9] |
The dual elimination pathway of benazepril (renal and hepatic) may offer an advantage in studies involving subjects with renal impairment.[9] However, lisinopril's longer duration of action might be preferable for maintaining consistent ACE inhibition with once-daily dosing.[1]
Signaling Pathways Modulated by Benazepril
Benazepril's anti-hypertrophic effects extend beyond hemodynamic changes, involving the modulation of key intracellular signaling pathways.
-
PI3K/Akt Pathway: Benazepril has been shown to activate the PI3K/Akt signaling pathway, which is known to promote cell survival and protect against apoptosis in cardiomyocytes.[10]
-
NF-κB and TGF-β Signaling: In a rat model of left ventricular hypertrophy, benazepril treatment led to the downregulation of both NF-κB and TGF-β signaling pathways.[2] This resulted in reduced inflammation, fibrosis (decreased Collagen type I/III), and production of reactive oxygen species (ROS).[2]
Caption: Benazepril's mechanism in cardiac hypertrophy.
Experimental Protocols
Induction of Cardiac Hypertrophy in Rats via Aortic Coarctation
This protocol describes the surgical procedure to induce pressure-overload cardiac hypertrophy in rats, a model in which benazepril has been shown to be effective.[2]
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure:
-
A midline abdominal incision is made.
-
The abdominal aorta is carefully isolated above the renal arteries.
-
A blunted needle is placed alongside the aorta.
-
A silk ligature is tied securely around both the aorta and the needle.
-
The needle is then carefully removed, creating a constriction of the aorta.
-
The abdominal wall and skin are sutured.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Treatment: Sham-operated animals undergo the same procedure without the aortic ligation. The hypertrophy group receives the vehicle, and the treatment group receives benazepril (e.g., 1 mg/kg/day by gavage) for the specified duration (e.g., 4 weeks).[2]
-
Assessment of Hypertrophy: At the end of the study, hearts are excised, and left ventricular weight to body weight ratio is calculated. Histological analysis is performed to assess cardiomyocyte size and fibrosis. Molecular analysis can be conducted to measure markers of hypertrophy and signaling pathway components.
Caption: Experimental workflow for aortic coarctation model.
Alternative Research Tools
While benazepril is a valuable tool, a comprehensive research strategy should consider other pharmacological and non-pharmacological tools to probe different aspects of cardiac hypertrophy.
| Tool | Mechanism/Application | Advantages | Limitations |
| Angiotensin Receptor Blockers (ARBs) (e.g., Valsartan, Losartan) | Selectively block the AT1 receptor, inhibiting the effects of angiotensin II. | More complete blockade of angiotensin II effects compared to ACE inhibitors, as ACE is not the only enzyme that can produce angiotensin II. | May not have the bradykinin-potentiating effects of ACE inhibitors, which may have cardioprotective benefits. A meta-analysis did not show a significant reduction in left ventricular mass with ARBs in hypertrophic cardiomyopathy patients.[11] |
| Beta-blockers (e.g., Metoprolol) | Block the effects of catecholamines on beta-adrenergic receptors, reducing heart rate and contractility. | Effective in reducing cardiac workload and have proven benefits in heart failure. | May be less effective than RAAS inhibitors in regressing left ventricular mass. |
| Calcium Channel Blockers (e.g., Nitrendipine, Amlodipine) | Inhibit the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac contractility. | Effective antihypertensive agents. | May be less effective than benazepril in reducing left ventricular mass for a similar reduction in blood pressure.[6] |
| Mineralocorticoid Receptor Antagonists (e.g., Spironolactone) | Block the effects of aldosterone, which promotes fibrosis and sodium retention. | Target the fibrotic component of cardiac remodeling. | Risk of hyperkalemia, especially in combination with ACE inhibitors or ARBs. |
| Non-pharmacological Models | Surgical models (e.g., aortic banding), genetic models (e.g., transgenic mice overexpressing pro-hypertrophic genes), and in vitro models (e.g., cardiomyocyte culture with hypertrophic stimuli). | Allow for the study of specific pathways and mechanisms in a controlled environment. | May not fully recapitulate the complexity of human disease. |
| Gene Therapy and RNA-based Therapeutics | Emerging tools to target specific genes or non-coding RNAs involved in hypertrophic signaling. | Highly specific and have the potential for long-lasting effects. | Still largely in the experimental phase with challenges in delivery and safety.[12] |
Conclusion
Benazepril stands as a well-validated and effective research tool for the study of cardiac hypertrophy. Its established mechanism of action, demonstrated efficacy in reducing left ventricular mass in both preclinical and clinical settings, and its effects on key signaling pathways make it a reliable choice for investigating the pathophysiology of this condition and for the initial screening of novel anti-hypertrophic therapies. However, for a comprehensive understanding, its use should be complemented with other research tools that target different facets of the complex hypertrophic response. This comparative guide provides the necessary data and protocols to support the rational inclusion of benazepril in cardiac hypertrophy research programs.
References
- 1. meded101.com [meded101.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of benazepril hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artihypertersive and regressive effect of valsartan and benazepril on left ventricular hypertrophy of spontaneously hypertensive rats [manu41.magtech.com.cn]
- 5. [Reversal of left ventricular hypertrophy after the use of benazepril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benazepril causes in hypertension a greater reduction in left ventricular mass than does nitrendipine: a randomized study using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lisinopril vs. Benazepril for Hypertension: Important Differences and Potential Risks. [goodrx.com]
- 9. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effects of Angiotensin II Receptor Blockers on Ventricular Hypertrophy in Hypertrophic Cardiomyopathy: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-pharmaceutical Interventions for Hypertrophic Cardiomyopathy: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benazepril Hydrochloride Quantification Methods for Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: ACE Inhibition Signaling Pathway
Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure.[1]
References
- 1. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benazepril Hydrochloride in a Laboratory Setting
For Immediate Release
This document provides essential guidance for the proper and safe disposal of benazepril hydrochloride within a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, an angiotensin-converting enzyme (ACE) inhibitor, requires careful handling and disposal due to its pharmacological activity and potential environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the potential hazards. While not classified as a controlled substance by the DEA, some SDSs indicate that this compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Furthermore, it can be very toxic to aquatic life with long-lasting effects. Therefore, as a best practice, it should be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE) required when handling this compound includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.
In the event of a spill, immediately cordon off the area. For small spills, gently absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. Avoid creating dust. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Decontaminate the spill area with a suitable laboratory detergent and water.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances.[2][3] Since this compound is not a controlled substance, DEA regulations do not apply.
Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a P- or U-listed waste. However, given its toxicological profile, a hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department to ascertain if it meets the toxicity characteristic. As a precautionary measure, it is recommended to manage all this compound waste as hazardous.
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the proper disposal of this compound from a laboratory setting:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. All items contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, should be segregated as hazardous chemical waste.
-
Waste Container:
-
Use a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical waste; a high-density polyethylene (HDPE) container is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Toxic," "Health Hazard").
-
-
Collection of Waste:
-
Solid Waste: Place all solid this compound waste, including unused powder, contaminated gloves, weigh boats, and other disposable lab supplies, directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: Empty stock bottles of this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of the waste through a commercial reverse distributor, as this is typically for unused, saleable pharmaceuticals.
-
The recommended final disposal method for non-controlled hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2]
-
Decontamination of Laboratory Surfaces and Equipment
Following any work with this compound, it is crucial to decontaminate all work surfaces and non-disposable equipment to prevent cross-contamination and exposure.
-
Prepare a cleaning solution: A standard laboratory detergent in water is generally effective. For more thorough decontamination, 70% ethanol can be used on compatible surfaces.
-
Wipe down surfaces: Thoroughly wipe down the work area (e.g., benchtop, fume hood sash) with the cleaning solution.
-
Clean equipment: Decontaminate any non-disposable equipment, such as spatulas or glassware, by washing with a laboratory detergent and rinsing thoroughly. If necessary, a solvent rinse (such as with ethanol) can be used, and the rinsate should be collected as hazardous waste.
-
Dispose of cleaning materials: All disposable materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₈N₂O₅ · HCl | --INVALID-LINK-- |
| Molar Mass | 460.95 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water, ethanol, and methanol | --INVALID-LINK-- |
| Oral LD50 (Rat) | >5000 mg/kg | --INVALID-LINK-- |
| Oral LD50 (Mouse) | 4019 mg/kg | --INVALID-LINK-- |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Essential Safety and Operational Guidance for Handling Benazepril Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for managing Benazepril Hydrochloride in a laboratory setting, encompassing personal protective equipment (PPE), handling protocols, and disposal plans.
Hazard and Exposure Data
This compound is classified with several potential hazards. It may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Some sources also indicate it is suspected of damaging fertility or the unborn child.[3] Adherence to recommended safety protocols is crucial to minimize exposure risks.
| Parameter | Value/Recommendation | Source(s) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1][2] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | [3] |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established. | [1][4][5] |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be utilized when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | To prevent eye contact which can cause serious irritation.[1][6][7] |
| Hand Protection | Protective gloves. | To prevent skin contact and irritation.[1][6] |
| Skin and Body Protection | Long-sleeved clothing, a lab coat, or impervious clothing. For larger quantities, disposable coveralls may be necessary. | To minimize skin exposure.[1][6][8] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For large-scale use, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a P3 filter is recommended.[6] | To avoid inhalation of dust particles which may cause respiratory irritation.[1][2] |
Experimental and Handling Protocols
General Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Work in a well-ventilated area. Use a local exhaust ventilation system where dust, fumes, or vapors may be generated.[1][2][8]
-
Avoid all personal contact, including inhalation of dust.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][6]
-
Wash hands thoroughly after handling and before breaks.[1][6]
-
Remove contaminated clothing and wash it before reuse.[1][6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]
-
Store locked up.[1]
Spill Management:
-
Minor Spills:
-
Major Spills:
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7] |
| Ingestion | Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[1][7] |
Disposal Plan
-
Dispose of waste material in accordance with local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be handled in the same manner as the product itself.
Operational Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
